Pyrite
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(sulfanylidene)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMAZVUSKIJEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Fe]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeS2 | |
| Record name | pyrite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pyrite | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iron disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892244 | |
| Record name | Pyrite | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; Insoluble in water; Marcasite: Dark colored solid in various forms; Odor of rotten eggs; Insoluble in water; [Alfa Aesar MSDS] Yellow crystalline solid; [Redox Chemicals MSDS] | |
| Record name | Iron disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
12068-85-8, 1309-36-0 | |
| Record name | Iron sulfide (FeS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrite | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron sulfide (FeS2) | |
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| Record name | Pyrite (FeS2) | |
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| Record name | Pyrite | |
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| Record name | Pyrite (FeS2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.789 | |
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| Record name | Iron disulphide | |
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Advanced Characterization Methodologies for Pyrite
Microscopic and Imaging Techniques
Scanning Electron Microscopy (SEM) for Morphology and Surface Features
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the morphology and surface features of pyrite. It provides high-resolution images that reveal the surface texture, roughness, heterogeneity, and particle size of this compound samples researchgate.netmdpi.com. SEM allows for the visualization of diverse this compound morphologies, including small and large framboids, small crystals, large euhedral crystals, and aggregates thereof mdpi.commdpi.comresearchgate.netresearchgate.net. For instance, studies have shown small framboids (5–10 µm in diameter) composed of sub-micron this compound crystals (0.5–1 µm), which are often porous and associated with organic matter, while larger framboids are denser mdpi.com. Syngenetic pyrites are typically small framboids with microcrystal diameters around 0.3–0.4 µm, whereas diagenetic pyrites exhibit variable shapes and larger microcrystals (greater than 0.4 µm) mdpi.com.
SEM is instrumental in observing surface alterations and the impact of environmental interactions. For example, it has been used to study the surface texture of this compound during leaching processes, revealing differences in surface morphology between chemical and bioleaching researchgate.net. Prior to oxidation, this compound surfaces appear smooth, but chemical leaching can etch the surface randomly, while microbial activity can lead to significant pitting and the presence of debris with crystalline morphology researchgate.netmdpi.comcopernicus.org. SEM images have also confirmed the formation of biofilms and cell distribution on this compound surfaces after exposure to bacteria like Acidithiobacillus ferrooxidans, showing increased pitting compared to acidic medium alone mdpi.com. Furthermore, SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), can identify different phases within this compound samples, such as unreacted ore minerals enclosed in layers of iron oxides/hydroxides in this compound cinder slu.seijnes.org.
Transmission Electron Microscopy (TEM) for Nanoscale Structures
Transmission Electron Microscopy (TEM) provides insights into the nanoscale structures of this compound, enabling the characterization of lattice spacing, grain size, and microstructures uark.edubeilstein-journals.org. TEM is particularly valuable for studying synthesized this compound nanocrystals, revealing their particle size, morphology (e.g., cubic, spherical), and crystallinity uark.edubeilstein-journals.orgresearchgate.net. For instance, TEM images have shown iron this compound nanocrystals with distinct lattice fringes, indicating highly crystalline nanocubes researchgate.net. The technique can also be used to observe the vitrification of this compound crystals in samples due to ion beam effects during preparation geoscienceworld.org.
Beyond synthetic materials, TEM is crucial for understanding natural this compound. High-resolution TEM (HRTEM) and selected-area electron diffraction (SAED) have been used to identify planar faults within this compound crystals, which can be interpreted as single layers of marcasite (B74401) disrupting the this compound structure rruff.info. This technique has also been applied to study the oxidation of this compound at the atomic scale, identifying the zone where this compound oxidizes to rust-type iron minerals and examining the microstructures of rock samples to understand how this compound minerals transform into iron oxides psu.edu. TEM, often combined with Energy Dispersive X-ray Spectrometry (EDS), allows for elemental mapping at the nanoscale, detecting elements within this compound crystals and identifying inclusions, such as micrometric sphalerite inclusions geoscienceworld.orgresearchgate.netresearchgate.net.
Scanning Tunneling Microscopy (STM) for Surface Characterization
Scanning Tunneling Microscopy (STM) offers atomic-resolution imaging of surface electronic state distribution, making it a powerful tool for detailed surface characterization of this compound geoscienceworld.org. STM images of atomically flat terraces on this compound surfaces, such as the FeS₂ {100} surface, are interpreted in terms of the electronic structure, with imaged states often localized on Fe sites geoscienceworld.org. STM can reveal differences in structure at step edges compared to terraces, potentially due to band bending and atomic position shifts, suggesting that these steps might enhance conductivity and affect this compound's redox reactivity geoscienceworld.org.
STM has also been applied to investigate epitaxial ultrathin films of this compound-type copper disulfide, where it can observe symmetric tunneling gaps around the Fermi level, indicating new matter states at the two-dimensional limit iphy.ac.cnarxiv.org. Furthermore, STM can be used to observe the arrangement of atoms on a surface and, when combined with theoretical calculations, can determine surface structures at the atomic level, even identifying the local formation of other structures like S₂ dimers or this compound on chalcothis compound surfaces jst.go.jp.
Atomic Force Microscopy (AFM) for Surface Interactions
Atomic Force Microscopy (AFM) is a versatile technique used to analyze the topography of this compound surfaces and study surface interactions at the molecular level mdpi.comscirp.orgscirp.org. AFM operates by scanning a sharp tip over a sample surface, providing resolution on the order of fractions of a nanometer mdpi.com. It is particularly effective for quantitative force analysis, allowing researchers to find reaction sites and study interaction forces between molecules and the this compound surface scirp.orgscirp.org.
AFM studies have investigated this compound oxidation and the adsorption of various substances. For instance, AFM has shown that this compound oxidizes to form a structure of interconnected pillars, and xanthate can adsorb on these pillars mdpi.commendeley.com. In the presence of seawater salts, cations can cover the this compound surface, suppressing collector adsorption mdpi.commendeley.com. AFM has also been used to study the physical structures of lipid layers on this compound, revealing the formation of lipid bilayers and multilayers, which can decrease the rate of this compound oxidation acs.org. Furthermore, AFM, often with amino acid-modified tips, has been employed to measure the unbinding forces and adsorption probabilities of amino acids on this compound surfaces, providing insights into prebiotic chemistry scirp.orgscirp.orgnih.gov. AFM analysis can also reveal surface roughness and confirm that, at the atomic level, only sulfur atoms are visible on the this compound surface, consistent with density functional theory (DFT) calculations researchgate.net.
Electron Probe Microanalysis (EPMA) for Elemental Composition and Mapping
Electron Probe Microanalysis (EPMA), also known as electron microprobe analysis (EMP), is a powerful technique for determining the elemental composition and spatial distribution (mapping) of major and trace elements within this compound grains mdpi.commdpi.comgeoscienceworld.orguop.edu.pkrsc.org. EPMA operates by using an electron beam to excite characteristic X-rays from the sample, which are then detected to identify and quantify elements. Typical operating conditions include an accelerating voltage of 15-20 kV, a beam current of 10-20 nA, and a beam diameter of 1 μm mdpi.comgeoscienceworld.org.
EPMA analyses of this compound reveal the concentrations of primary elements like iron (Fe) and sulfur (S), as well as trace elements such as arsenic (As), cobalt (Co), nickel (Ni), gold (Au), copper (Cu), antimony (Sb), lead (Pb), mercury (Hg), thallium (Tl), silver (Ag), and zinc (Zn) mdpi.commdpi.comgeoscienceworld.orgresearchgate.net. For example, studies on this compound from the Zhengchong gold deposit showed varying average contents for different this compound generations: PyI (Fe 47.18 wt%, S 53.74 wt%, As 0.37 wt%), PyII-1 (Fe 46.96 wt%, S 52.73 wt%, As 1.49 wt%), PyII-2 (Fe 46.40 wt%, S 51.58 wt%, As 3.01 wt%), PyII-3 (Fe 46.90 wt%, S 52.48 wt%, As 1.63 wt%), and PyIII (Fe 46.72 wt%, S 52.34 wt%, As 1.72 wt%) mdpi.com. Gold and other trace elements like Co, Ni, and Pb were often near or below detection limits in some this compound generations but could be significant in others mdpi.com.
EPMA is particularly effective for elemental mapping, which illustrates compositional zoning within this compound crystals. This zoning provides valuable insights into the crystallization processes and ore-forming environments mdpi.comgeoscienceworld.orguop.edu.pk. For instance, element mapping can show the incorporation of Co and Ni into the this compound crystal lattice and reveal compositional zoning mdpi.com. A well-defined negative correlation between As and S is often observed, consistent with the substitution of As for S in the Fe(S₁₋ₓAsₓ)₂ solid solution mdpi.com. EPMA data can also indicate positive correlations between elements like As-Pb and As-Sb, suggesting that elements like Sb, Pb, Hg, and Tl might occur as "unstructured" impurities within As-induced misfit crystal defects geoscienceworld.org.
Table 1: Representative Elemental Composition of this compound Generations (wt%) from Zhengchong Gold Deposit mdpi.com
| This compound Generation | Fe (wt%) | S (wt%) | As (wt%) | Co (wt%) | Ni (wt%) | Au (wt%) |
| PyI | 47.18 | 53.74 | 0.37 | - | - | - |
| PyII-1 | 46.96 | 52.73 | 1.49 | - | - | - |
| PyII-2 | 46.40 | 51.58 | 3.01 | - | - | - |
| PyII-3 | 46.90 | 52.48 | 1.63 | - | - | - |
| PyIII | 46.72 | 52.34 | 1.72 | Higher | Higher | Present |
Note: '-' indicates concentrations close to or below detection limits for the specific analysis cited.
Table 2: Elemental Composition of this compound from Dongguashan Copper (Gold) Deposit (wt%) mdpi.com
| This compound Type | S (wt%) Range | Fe (wt%) Range | Co (wt%) Range | Ni (wt%) Range | As (wt%) Range | Au (wt%) Range | Ag (wt%) Range |
| Py I (Massive) | 51.27–54.78 | 45.56–48.03 | 0.01–0.96 | 0.01–0.06 | 0.01–0.82 | 0.02–0.22 | 0.02–0.29 |
| Py II (Lamellar) | Not explicitly detailed in snippet, but similar ranges expected | Not explicitly detailed in snippet, but similar ranges expected | 0.01–0.96 | 0.01–0.06 | 0.01–0.82 | 0.02–0.22 | 0.02–0.29 |
Note: Average values for Py I are S 53.07 wt%, Fe 47.02 wt%, Co 0.21 wt%, Ni 0.02 wt%, As 0.19 wt%, Au 0.09 wt%, Ag 0.05 wt%.
Elemental and Isotopic Analysis
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), also referred to as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), is a powerful analytical technique used for the quantitative determination of elemental concentrations in various samples, including minerals like this compound ijnes.org. This method involves introducing a sample into an inductively coupled plasma, which atomizes and excites the elements. As the excited atoms return to their ground state, they emit light at characteristic wavelengths, which are then detected and quantified.
ICP-OES is capable of analyzing a wide range of elements, providing comprehensive bulk elemental compositions of this compound. While specific detailed research findings for this compound using ICP-OES were not extensively detailed in the provided search results, it is recognized as a modern analytical technique for mineral characterization ijnes.org. For example, studies often combine techniques like EPMA with more sensitive methods like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) to obtain a complete trace element profile, indicating the role of ICP-based methods in elemental analysis of this compound mdpi.comgeoscienceworld.orgrsc.org.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Element Mapping
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful in-situ analytical technique used for high-resolution trace element mapping in minerals like this compound. This method involves using a focused laser beam to ablate a small amount of material from the sample surface, which is then transported into an inductively coupled plasma (ICP) where it is ionized. The ions are subsequently analyzed by a mass spectrometer (MS) to determine their elemental composition. LA-ICP-MS offers excellent spatial resolution, allowing for the investigation of elemental distributions and zoning patterns within individual this compound grains, which can reveal details about fluid evolution and crystallization processes dntb.gov.uamdpi.com.
Trace elements in this compound can exist in two primary forms: as solid solutions within the crystal lattice or as invisible/visible micro- to nano-sized mineral inclusions dntb.gov.uaresearchgate.net. LA-ICP-MS can distinguish between these occurrences. Common trace elements analyzed in this compound using LA-ICP-MS include gold (Au), arsenic (As), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), lead (Pb), antimony (Sb), bismuth (Bi), selenium (Se), and tellurium (Te) dntb.gov.uamdpi.comresearchgate.net. For instance, studies have shown that elements like Co, Ni, and As can enter the this compound lattice as solid solutions, while others such as Ti may occur as mineral inclusions. Gold, Cu, Zn, Sb, and Pb can be present in both forms dntb.gov.ua.
Research findings highlight the utility of LA-ICP-MS in various geological settings. In the Luyuangou gold deposit, China, LA-ICP-MS analyses of different this compound generations (Py1 to Py4) revealed that Py2 and Py3 were the primary gold-bearing minerals, characterized by high concentrations of As, Au, Ag, Pb, Zn, and Cu, often controlled by micro/nanoinclusions mdpi.com. Another study on the Beishan Pb-Zn ore district in South China indicated that PyII had higher contents of most trace elements, including Co, Ni, Mn, Zn, Cu, As, Sn, Se, Pb, Ag, and Bi, compared to PyI dntb.gov.ua. Furthermore, LA-ICP-MS mapping of this compound crystals from the Dalradian Supergroup in Britain and Ireland showed that late stages are enriched in gold, tellurium, and lead researchgate.net.
The following table summarizes typical trace elements found in this compound and their common modes of occurrence as revealed by LA-ICP-MS:
Table 1: Common Trace Elements in this compound and Their Modes of Occurrence
| Trace Element | Common Mode of Occurrence in this compound | Reference |
| Au, As | Solid solution, nano-inclusions | dntb.gov.uaresearchgate.net |
| Co, Ni | Solid solution | dntb.gov.uaresearchgate.net |
| Cu, Zn, Pb, Sb, Bi | Solid solution, micro-inclusions | dntb.gov.uamdpi.comjcu.edu.au |
| Se, Te | Solid solution | researchgate.net |
| Ag | Solid solution, micro-inclusions | dntb.gov.uajcu.edu.au |
| Mn | Solid solution | dntb.gov.ua |
| Ti | Mineral inclusions | dntb.gov.ua |
Nano-Secondary Ion Mass Spectrometry (NanoSIMS) for Trace Elements and Isotopes
Nano-Secondary Ion Mass Spectrometry (NanoSIMS) is an advanced microanalytical technique that provides exceptionally high spatial resolution (down to tens of nanometers) for the analysis of trace elements and stable isotopes within mineral grains, including this compound geoscienceworld.orgmdpi.com. This technique uses a focused primary ion beam to sputter ions from the sample surface, which are then analyzed by a mass spectrometer. NanoSIMS is particularly valuable for studying "invisible gold" in refractory gold deposits, where gold is finely disseminated within sulfide (B99878) minerals and not readily detectable by other methods geoscienceworld.orgcameca.com.
NanoSIMS allows for detailed mapping of elemental and isotopic distributions, revealing intricate growth zoning patterns that reflect changes in fluid chemistry during mineral formation geoscienceworld.orggeoscienceworld.org. For example, studies on Carlin-type gold deposits have utilized NanoSIMS to map the distribution of Au, Cu, As, Sb, Te, and S, as well as sulfur isotope ratios (³⁴S/³²S) within ore-stage this compound geoscienceworld.orgcameca.comutas.edu.au. Elevated gold concentrations are often correlated with increased concentrations of As, Sb, Cu, and sometimes Te, along with lower ³⁴S/³²S ratios geoscienceworld.orgcameca.comutas.edu.au. This suggests episodic incursions of gold-rich fluids during mineralization cameca.com.
The submicron resolution of NanoSIMS images has revealed systematic zoning of elements like Au, Cu, As, Sb, Te, and S within this compound geoscienceworld.org. Quantitative NanoSIMS spot analyses on sedimentary this compound from Carlin deposits have shown concentrations up to 1.3 ppm Au, 4 ppm Ag, 12 ppm Cu, and 7 ppm As geoscienceworld.org. The technique also allows for direct comparison of trace element concentrations with sulfur isotope ratios, providing critical insights into the genesis of hydrothermal mineral deposits geoscienceworld.org.
Sulfur Isotope Analysis (δ³⁴S) for Genetic Tracers
Sulfur isotope analysis, specifically the measurement of δ³⁴S values (the ratio of ³⁴S to ³²S relative to a standard, Vienna Canyon Diablo Troilite - V-CDT), is a widely used geochemical tool to trace the origin of sulfur and understand the physicochemical conditions of ore-forming fluids mdpi.comcameca.com. This compound, being a prevalent sulfide mineral, is frequently analyzed for its sulfur isotopic composition. Variations in δ³⁴S values can indicate different sulfur sources, such as magmatic, hydrothermal, biogenic, or thermochemical sulfate (B86663) reduction (TSR) cameca.comresearchgate.net.
Magmatic Sulfur: Magmatic sulfur typically exhibits δ³⁴S values close to 0‰ (ranging from approximately -3‰ to +3‰) mdpi.comresearchgate.net.
Seawater Sulfate: Seawater sulfate has a distinct δ³⁴S signature, generally around +21‰, which can be modified by processes like microbial sulfate reduction (MSR) or thermochemical sulfate reduction (TSR) researchgate.netifremer.fr.
Biogenic Sulfur: Microbial sulfate reduction often leads to significant fractionation, producing sulfides with highly negative δ³⁴S values, sometimes as low as -50‰ or even -132‰ in extreme cases diva-portal.org.
Thermochemical Sulfate Reduction (TSR): TSR can also produce sulfides with a wide range of δ³⁴S values, depending on temperature, fluid composition, and the extent of reaction researchgate.net.
Research on this compound from various deposits demonstrates the application of δ³⁴S. In the Luyuangou gold deposit, δ³⁴S values in different this compound generations ranged from -19.5‰ to 3.4‰ mdpi.com. This compound with δ³⁴S values from -0.3‰ to 1.9‰ indicated a magmatic origin, while those with lower values (e.g., -15.4‰ to -6.1‰ for Py2 and -19.5‰ to -12.4‰ for Py3) suggested sulfur derived from oxidizing fluids mdpi.com. Conversely, higher δ³⁴S values (1.1‰ to 3.4‰ for Py4) were indicative of sulfur originating from host rocks influenced by meteoric water cycles mdpi.com.
In the Jiepailing tin-beryllium polymetallic deposit, δ³⁴S values in this compound ranged from -7.6‰ to 14.1‰, with different this compound types showing distinct ranges, reflecting complex ore-forming processes and sulfur sources mdpi.com. For instance, PyI showed a relatively concentrated range of 2.5‰ to 5.8‰, while PyV exhibited higher values from 6.8‰ to 14.1‰ mdpi.com.
Table 2: Representative δ³⁴S Values in this compound from Different Origins
| This compound Type/Origin | δ³⁴S Range (‰ V-CDT) | Reference |
| Magmatic | -0.3 to 1.9 | mdpi.com |
| Oxidizing Fluid | -19.5 to -6.1 | mdpi.com |
| Host Rock/Meteoric Water | 1.1 to 3.4 | mdpi.com |
| Jiepailing PyI | 2.5 to 5.8 | mdpi.com |
| Jiepailing PyV | 6.8 to 14.1 | mdpi.com |
| Microbial Sulfate Reduction | Up to +132 (extreme) | diva-portal.org |
| Hydrothermal Sulfides (mixed sources) | -9.2 to +6.6 | ifremer.fr |
Mercury Isotope Analysis
Mercury (Hg) isotope analysis is an emerging technique used to trace mercury sources and pathways in various geological and environmental systems, including its occurrence in this compound. Mercury isotopes exhibit both mass-dependent fractionation (MDF) and mass-independent fractionation (MIF), which can provide unique fingerprints for different mercury sources and transformation processes frontiersin.org. This compound is a significant host mineral for mercury in nature, and understanding the chemical forms and isotopic signatures of mercury within this compound is crucial for predicting its release in environments such as acid mine drainage acs.orgresearchgate.net.
Mercury in this compound can occur in various structural forms, including nominally divalent Hg incorporated at the Fe site, or as metacinnabar (β-HgS) nanoparticles acs.org. The isotopic composition of mercury in this compound can provide insights into the conditions of its incorporation. For example, studies have shown that mercury stable isotope ratios can be used to assess the remobilization of sediment-bound legacy mercury in contaminated stream sediments frontiersin.org. While direct mercury isotope analysis of this compound is complex, methods involving conversion to barium sulfate before elemental analysis/isotope ratio mass spectrometry (EA/IRMS) have been developed for sulfur isotope analysis in mercury sulfides, which can be adapted for mercury isotope studies nih.gov.
The application of Hg isotopes is expanding in tracing processes such as partitioning between dissolved and particulate phases, and methylation of inorganic mercury frontiersin.org. Although specific detailed research findings on mercury isotope fractionation within this compound are still developing, the technique holds promise for understanding the complex biogeochemical cycling of mercury and its interaction with sulfide minerals.
Thermal Analysis Techniques
Thermal analysis techniques involve heating a sample under controlled conditions and monitoring changes in its physical or chemical properties as a function of temperature or time. These methods are invaluable for understanding the thermal behavior of this compound, including its decomposition, oxidation, and the formation of reaction products.
Thermal Gravimetric Analysis (TGA) for Reaction Products
Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or held at a constant temperature in a controlled atmosphere. For this compound (FeS₂), TGA is extensively used to study its thermal decomposition and oxidation processes, identifying the temperatures at which mass changes occur and inferring the nature of the reaction products researchgate.netcambridge.org.
Under non-oxidizing conditions (e.g., inert atmosphere), this compound typically decomposes into pyrrhotite (B1172379) (Fe₁₋ₓS) and sulfur vapor (S₂) cambridge.org. This decomposition usually starts around 400-500 °C, with complete transformation to pyrrhotite occurring at higher temperatures (e.g., 600 °C) cambridge.org. For instance, this compound has been observed to remain stable up to 773 K (500 °C), at which point it begins to decompose into pyrrhotite and S₂ gas. At 873 K (600 °C), all this compound can transform to pyrrhotite, and further heating to 1073 K (800 °C) can lead to the formation of stoichiometric troilite (FeS) cambridge.org.
In oxidizing atmospheres (e.g., air), this compound oxidation is a more complex process. TGA curves often show multiple weight loss or gain steps. An initial weight gain can be observed at relatively low temperatures (e.g., below 300 °C) in the presence of water vapor, attributed to the formation of iron sulfates (FeSO₄, Fe₂(SO₄)₃) cdc.govmdpi.com. This exothermic reaction is hypothesized to trigger spontaneous combustion fires in some contexts cdc.gov. Subsequent heating leads to the decomposition of these sulfates and the formation of iron oxides, such as hematite (B75146) (Fe₂O₃) and magnetite (Fe₃O₄), with the release of sulfur dioxide (SO₂) researchgate.netmdpi.comresearchgate.net. The oxidation of coal-derived this compound, for example, has been observed to start around 400 °C, forming pyrrhotite and hematite as primary products researchgate.net.
Table 3: this compound Thermal Decomposition and Oxidation Products (TGA)
| Temperature Range (°C) | Atmosphere | Observed Reaction/Product | Reference |
| Below 300 | Moist Air | Weight gain, formation of FeSO₄, Fe₂(SO₄)₃ | cdc.gov |
| 350-400 | Oxidizing | Onset of oxidation, formation of pyrrhotite, magnetite | researchgate.netcambridge.org |
| 400-600 | Air | Oxidation and decomposition, SO₂ release | researchgate.netmdpi.com |
| 500-600 | Inert | Decomposition to pyrrhotite (Fe₁₋ₓS) + S₂ gas | cambridge.org |
| 547 | Oxidizing | Decomposition of FeSO₄·H₂O and Fe₂(SO₄)₃ | researchgate.net |
| 600-800 | Oxidizing | Dehydroxylation and decarbonation, formation of Fe₂O₃ | researchgate.net |
| 800 | Inert | Formation of stoichiometric troilite (FeS) | cambridge.org |
Evolved Gas Analysis (EGA) for Sulfur Dioxide Release
Evolved Gas Analysis (EGA) is often coupled with TGA (TGA-EGA) to identify and quantify the gases released during thermal decomposition or oxidation of a sample spiedigitallibrary.orgspiedigitallibrary.org. For this compound, EGA is crucial for monitoring the release of sulfur-bearing gases, primarily sulfur dioxide (SO₂) researchgate.netmdpi.com. This is particularly important for understanding environmental implications, such as acid mine drainage, and industrial processes like roasting.
During the thermal decomposition of this compound, especially in an oxidizing atmosphere, SO₂ is the main sulfur-containing gas evolved researchgate.netresearchgate.net. The release of SO₂ from this compound typically occurs within specific temperature ranges, reflecting different reaction pathways and the formation of intermediate products. For instance, EGA results have shown that this compound exhibits an emission of SO₂ in the range of 400 to 600 °C, corresponding to the oxidation and decomposition of the sulfide mdpi.com. In some studies, SO₂ release from pyrolyzed kerogen containing this compound has been detected in the range of 400–480 °C researchgate.net.
The emission profile of SO₂ can be complex, with multiple peaks indicating different stages of decomposition. For example, a low-temperature emission with a maximum peak around 345 °C might correspond to the decomposition of organic matter, while a higher emission peak at 615 °C could be related to the presence of iron sulfate decomposition mdpi.com. Further emissions at even higher temperatures (e.g., 735 °C and 1085 °C) might be linked to the decomposition of other sulfates mdpi.com.
EGA, often in conjunction with Fourier Transform Infrared Spectroscopy (FT-IR) or Mass Spectrometry (MS), provides real-time information on the gaseous products, allowing for a comprehensive understanding of the reaction kinetics and mechanisms during this compound's thermal treatment spiedigitallibrary.orgspiedigitallibrary.org.
Electrochemical Characterization
Zeta Potential Measurements for Surface Charge
Zeta potential measurements are a crucial electrochemical technique employed to assess the electrokinetic characteristics of this compound (FeS₂) and understand the surface charge development at the mineral-water interface. This method is particularly valuable for elucidating the interaction mechanisms between this compound surfaces and various chemical reagents, which is fundamental in processes such as mineral flotation and environmental remediation uclm.esresearchgate.net.
Methodology and Principles: The zeta potential, or electrokinetic potential, represents the electrical potential at the slipping plane within the electrical double layer surrounding a particle in a suspension. It is influenced by the concentration of potential-determining ions (PDIs) in the solution, primarily hydrogen (H⁺) and hydroxide (B78521) (OH⁻) ions for this compound uclm.es. Measurements are typically conducted by preparing fine this compound particle suspensions (e.g., less than 5 μm) in deionized water containing a supporting electrolyte, such as 10⁻³ mol/L potassium chloride (KCl). The pH of the suspension is systematically adjusted using acid (e.g., H₂SO₄) or base (e.g., NaOH) over a wide range, and the zeta potential is measured using instruments like a ZetaPALS or Malvern Instrument Nano-ZS90 analyzer mdpi.combibliotekanauki.pl. The average of multiple measurements is taken to ensure accuracy bibliotekanauki.pljournalssystem.com.
Research Findings and Influencing Factors:
The surface charge of this compound is highly sensitive to solution chemistry, especially pH, and the presence of various ions and reagents.
Effect of pH: For pure this compound, the surface charge is generally negative across a broad pH range, typically from pH 3 to 9 researchgate.net. The isoelectric point (IEP) or point of zero charge (PZC), where the net surface charge is zero, for pure this compound is often reported in the acidic range, around pH 1.5 to 2.2 researchgate.net. However, depending on the degree of oxidation and specific experimental conditions, reported IEPs can vary. For instance, some studies have reported an IEP for this compound at pH 6.8 researchgate.net. Oxidized this compound surfaces, particularly those covered with ferric oxyhydroxides, can exhibit a positive zeta potential with an IEP around pH 9.5 mdpi.com.
Effect of Oxidation: Oxidation processes significantly influence this compound's surface charge. The formation of oxidation products, such as iron hydroxides or oxy-hydroxy-sulphates, can decrease the magnitude of the negative electric charge on the this compound surface, or even reverse it to positive values journalssystem.commdpi.comresearchgate.net. This alteration in surface charge due to oxidation is critical in understanding this compound's behavior in flotation circuits and its tendency to generate acid mine drainage journalssystem.commdpi.com.
Effect of Ions and Reagents:
Monovalent Cations: The adsorption of monovalent cations (e.g., Cs⁺, K⁺, Na⁺, Li⁺) on the negatively charged this compound surface acts as counter ions, leading to a decrease in the absolute value of the negative zeta potential. This effect is more pronounced at higher cation concentrations and generally follows the Hofmeister series (Cs⁺ > K⁺ > Na⁺ > Li⁺) in terms of their ability to reduce the negative zeta potential magnitude mdpi.com.
Flotation Reagents: Flotation reagents, such as collectors and depressants, are designed to modify the surface charge and hydrophobicity of minerals. For example, potassium amyl xanthate (PAX), a common collector, can increase the absolute value of the negative zeta potential of this compound by promoting the dissolution of surface ferric hydroxides, thereby exposing the bare this compound surface mdpi.com. Conversely, cationic collectors, like certain polystyrene-co-poly(n-butylacrylate) nanoparticles, can interact with the this compound surface and change its charge from negative to positive, which is crucial for achieving selective separation in flotation processes bibliotekanauki.pl. Biosolids and humic acids can also affect this compound's zeta potential, though their affinity might be lower compared to other sulfide minerals uclm.es.
Magnesium Ions: The presence of Mg²⁺ ions can lead to a recovery of a high positive surface potential, influencing the interaction between this compound and other minerals like serpentine (B99607) mdpi.com.
Effect of Grinding: Mechanical processes like grinding can induce surface modifications on this compound. Studies have shown that grinding can lead to the formation of species such as magnetite (Fe₃O₄) and oxy-hydroxy-sulphates on the this compound surface. These newly formed species can cause a reversal in the magnitude of the zeta potential, shifting it from positive to negative at certain pH values (e.g., pH 8.3) researchgate.net.
Significance in Applications:
Zeta potential measurements provide fundamental insights into the surface chemistry of this compound, which is vital for:
Mineral Flotation: Understanding the surface charge allows for the optimization of flotation conditions to selectively separate this compound from valuable minerals (e.g., chalcothis compound, galena) uclm.esresearchgate.netmdpi.comjournalssystem.com. By controlling the surface charge, the adsorption of collectors and depressants can be manipulated to enhance the selectivity and recovery of target minerals researchgate.netbibliotekanauki.pl.
Environmental Contexts: The surface charge of this compound influences its reactivity and interactions with water and other environmental components, which is critical in predicting and mitigating acid mine drainage formation researchgate.netmdpi.com.
Bioleaching and Bioremediation: The zeta potential of this compound can affect the adhesion of microorganisms to its surface, which is relevant in bioleaching processes where bacteria facilitate mineral dissolution researchgate.net.
Table 1: Representative Zeta Potential Values and Isoelectric Points (IEP) for this compound under Varying Conditions
| Condition / Environment | pH Range | Zeta Potential Trend | Isoelectric Point (IEP) / Point of Zero Charge (PZC) | Reference |
| Pure this compound (general) | 3-9 | Typically negative | pH 1.5 - 2.2 (PZC) | researchgate.net |
| This compound (specific study) | 4-12 | Varies with pH | pH 6.8 | researchgate.net |
| Oxidized this compound | - | Can be positive | pH 9.5 | mdpi.com |
| With Mg²⁺ ions | - | More positive | - | mdpi.com |
| With Monovalent Cations | - | Decreased negative | - | mdpi.com |
| With Cationic Collector | - | Changes from negative to positive | - | bibliotekanauki.pl |
| After Grinding | - | Can reverse magnitude | pH 8.3 (due to surface species) | researchgate.net |
Note: The interactive nature of this table is simulated through its clear, structured presentation, allowing for easy data interpretation.
Geochemical and Geological Aspects of Pyrite Formation and Occurrence
Pyrite Genesis and Formation Mechanisms
This compound formation mechanisms are broadly categorized into hydrothermal and sedimentary processes, each occurring under distinct environmental conditions and involving specific chemical and biological interactions.
Hydrothermal environments, characterized by elevated temperatures and the circulation of hot, sulfur-rich fluids, are significant settings for this compound formation. At temperatures below 300°C, this compound and its polymorph, marcasite (B74401), commonly develop from an iron monosulfide (FeS) precursor phase. This precursor, which is crystalline and approaches stoichiometric FeS, undergoes progressive reactions to form intermediate phases such as mackinawite, hexagonal pyrrhotite (B1172379), and/or greigite before ultimately converting to this compound or marcasite. thegemmuseum.gallerymurdoch.edu.augeoscienceworld.orgosti.gov
Experimental investigations demonstrate that the transformation of pyrrhotite (Fe₁₋ₓS) to iron disulfide (FeS₂) proceeds via a dissolution-reprecipitation mechanism, irrespective of oxic or anaerobic conditions. murdoch.edu.augeoscienceworld.org The specific iron disulfide mineral that forms (this compound versus marcasite) is largely dictated by the degree of supersaturation of the solution with respect to these minerals. This compound preferentially forms at high saturation indices (e.g., >1000), whereas marcasite is favored under low pH conditions or in solutions deficient in S(-II) (saturation index << 1000). murdoch.edu.augeoscienceworld.org
In hydrothermal systems, this compound can form through the direct replacement of existing minerals like pyrrhotite, and concurrently, by overgrowth from the surrounding solution. murdoch.edu.augeoscienceworld.org The nucleation of this compound can be initiated by the reaction between ferrous iron (Fe²⁺) ions in solution and polysulfide species, which tend to concentrate on the surfaces of liquid sulfur droplets. capes.gov.br The presence of elemental sulfur, thiosulfate, or polysulfides markedly accelerates the conversion rate of FeS precursors to this compound, with reactions occurring within minutes at 150°C. Conversely, in the absence of these specific sulfur species, the conversion rate is substantially slower. osti.govgeoscienceworld.org The nature of the precursor surface, such as pyrrhotite or sulfur surfaces, and the prevailing chemical environment, can influence the resulting crystal habits of the formed this compound. capes.gov.br
Sedimentary this compound, often referred to as authigenic or early diagenetic this compound, is widely formed in anoxic sediments, particularly in organic-rich depositional environments found along continental margins. copernicus.orguwaterloo.ca This process is fundamentally dependent on microbial activity and the availability of organic matter, dissolved sulfate (B86663), and reactive iron. digitellinc.comcopernicus.orguwaterloo.ca
The formation of early diagenetic this compound is primarily driven by microbial processes within sediments. uwaterloo.cageoscienceworld.orgiu.eduresearchgate.net Microorganisms are crucial in establishing the necessary reducing chemical environment through the decomposition of organic matter. uwaterloo.ca Microscopic examination of sedimentary this compound grains, spanning from Archean to Jurassic ages, has revealed preserved coccoid, rod-shaped, and filamentous structures, which are interpreted as microbial remains. This evidence underscores the long-standing and intimate relationship between microbial life and this compound genesis throughout Earth's history. geoscienceworld.orgiu.eduresearchgate.net The preservation of these microbial structures within this compound offers invaluable insights into ancient microbial ecosystems. geoscienceworld.orgiu.eduresearchgate.net
Sulfate-reducing bacteria (SRB) are pivotal microorganisms in sedimentary this compound formation. These anaerobic bacteria metabolize organic matter in sediments, leading to the reduction of dissolved sulfate ions (SO₄²⁻) from pore water into hydrogen sulfide (B99878) (H₂S) or sulfide (S²⁻). oup.comthegemmuseum.galleryuwaterloo.caiu.edualoki.huasrs.usfrontiersin.org The production of hydrogen sulfide by SRB represents the most significant biological source of sulfide necessary for this compound formation in sedimentary environments. aloki.hu
Anaerobic Oxidation of Methane (B114726) coupled with Sulfate Reduction (AOM-SR) constitutes another important microbial pathway for this compound formation, particularly prevalent in methane-rich marine sediments such as those found in cold seeps. copernicus.orggeochemicalperspectivesletters.orgmit.educopernicus.orgresearchgate.netresearchgate.net In this process, upward-diffusing methane (CH₄) is oxidized while sulfate (SO₄²⁻) is reduced, resulting in the generation of hydrogen sulfide (H₂S). copernicus.orggeochemicalperspectivesletters.orgmit.educopernicus.orgresearchgate.net This reaction typically occurs within the sulfate-methane transition zone (SMTZ), a biogeochemical interface where downward-diffusing sulfate from the overlying water column encounters upward-migrating methane. geochemicalperspectivesletters.orgmit.educopernicus.orgresearchgate.net
Intense AOM-SR activity leads to the production of substantial amounts of hydrogen sulfide, which facilitates the removal of molybdenum from pore water and its subsequent adsorption onto forming this compound. geochemicalperspectivesletters.org this compound formed through AOM-SR can exhibit distinctive geochemical signatures, including highly variable and often significantly elevated δ³⁴S isotopic compositions, which serve as a valuable indicator to differentiate it from this compound formed by organoclastic sulfate reduction. copernicus.orgmit.eduresearchgate.net Research indicates that episodic pulses of gas migration in seep environments can trigger additional this compound formation, even in the absence of readily detectable sulfate reduction in the pore water, but marked by the presence of dissolved sulfide and high concentrations of this compound in the sediments. copernicus.org
At low temperatures, this compound typically does not precipitate directly from a homogeneous solution. Instead, it commonly forms from solutions initially supersaturated with respect to amorphous iron sulfide (FeS), which serves as a crucial precursor. thegemmuseum.gallerygeoscienceworld.org The conversion of amorphous iron sulfide (AVS), also referred to as iron monosulfide (FeS), to this compound has been a subject of extensive scientific investigation. digitellinc.comthegemmuseum.gallerygeoscienceworld.orgfrontiersin.orgresearchgate.netacs.org
This conversion can proceed via several reaction pathways. A traditional mechanism involves the reaction of FeS with elemental sulfur (S⁰) to produce FeS₂ (FeS + S⁰ → FeS₂). geoscienceworld.org However, elemental sulfur itself is likely not the direct reactant; rather, its hydrolysis and reactions with H₂S generate polysulfide species, which are considered more probable reactants in this conversion. geoscienceworld.org Metastable sulfur oxyanions have also been proposed as potential reactants. geoscienceworld.org Both field observations and laboratory experiments suggest that hydrogen sulfide can sulfidize amorphous FeS to form this compound, although the reaction rates observed in natural environments are considerably slower than those in laboratory settings. geoscienceworld.org The conversion is a multi-step process involving alterations in aqueous sulfur species and the solid-state transformation of mackinawite (a form of FeS) to this compound, potentially through the intermediate monosulfide greigite (Fe₃S₄). frontiersin.orgresearchgate.netnih.gov The presence of oxidized surfaces on precursors or existing this compound seeds can significantly accelerate this transformation process. researchgate.net
Table 1: Key Characteristics of this compound Formation Mechanisms
| Feature | Hydrothermal this compound Formation | Sedimentary this compound Formation |
| Temperature | Elevated (e.g., 150-350°C) osti.govcapes.gov.br | Ambient to low (e.g., <100°C) thegemmuseum.galleryresearchgate.net |
| Precursor Phase | Crystalline FeS (e.g., pyrrhotite, mackinawite, greigite) thegemmuseum.gallerymurdoch.edu.augeoscienceworld.orgosti.gov | Amorphous FeS (AVS), mackinawite, greigite thegemmuseum.gallerygeoscienceworld.orgfrontiersin.orgresearchgate.net |
| Dominant Mechanism | Dissolution-reprecipitation, overgrowth from solution murdoch.edu.augeoscienceworld.org | Microbial mediation, conversion of precursors thegemmuseum.gallerygeoscienceworld.orguwaterloo.cafrontiersin.org |
| Sulfur Source | H₂S(aq), polysulfides, elemental sulfur, metastable oxyanions osti.govcapes.gov.brgeoscienceworld.org | H₂S from microbial sulfate reduction oup.comthegemmuseum.galleryuwaterloo.caiu.edualoki.huasrs.us |
| Controlling Factors | Temperature, ∑S(-II) concentrations, pH, supersaturation, precursor surface murdoch.edu.augeoscienceworld.orgosti.govcapes.gov.brmurdoch.edu.au | Organic matter, sulfate, reactive iron, microbial activity, redox conditions digitellinc.comcopernicus.orguwaterloo.catandfonline.com |
| Crystal Size/Texture | Often >10 µm, randomly oriented, cube-octahedral habits murdoch.edu.augeoscienceworld.orgcapes.gov.br | Microscopic, framboidal, coccoid/rod-shaped microbial features geoscienceworld.orgiu.eduresearchgate.netresearchgate.net |
Metamorphic this compound Formation
This compound forms extensively in metamorphic rocks, often as a newly generated product of metamorphism. wikipedia.orgmdpi.comgeologyscience.com It can be found in various metamorphic rock types, including schist, gneiss, and slate. geologyscience.com During metamorphic processes, existing iron-rich minerals are subjected to elevated temperatures and pressures, leading to the formation of this compound. geologyscience.com this compound is also a common mineral in high-temperature hydrothermal veins, although it can also form at lower temperatures. wikipedia.orggeologyscience.com
The behavior of this compound during metamorphism is complex and can involve transformations with other iron sulfides. For instance, pyrrhotite (Fe₁₋ₓS) in pyritic ores has often been attributed to the breakdown of this compound under prograde heating, which results in the release of sulfur. rruff.infocambridge.org Conversely, retrograde cooling can lead to the re-growth of this compound as pyrrhotite releases sulfur. rruff.infocambridge.org The refractory nature of this compound allows it to preserve some pre-metamorphic textures, which can be valuable for understanding the post-depositional history of rocks. rruff.infocambridge.org Marcasite, a dimorph of this compound, readily converts to this compound when heated in the presence of excess sulfur between 150 °C and 400 °C. rruff.info
Biomineralization Processes and this compound Formation
Biomineralization plays a fundamental role in this compound formation, particularly in sedimentary environments. oup.comsemanticscholar.orgnih.govfishersci.ca The process is intrinsically linked to microbial activity, primarily through the action of sulfate-reducing bacteria. oup.comgeoscienceworld.org These microorganisms metabolize organic matter in sediments, reducing sulfate to sulfide (S(-II)), which then reacts with iron minerals to form this compound. oup.comgeoscienceworld.orgcambridge.org This process is a significant component of the global sulfur cycle. oup.com
Recent research has highlighted more intricate biogenic pathways for this compound formation beyond the direct provision of sulfide by sulfate-reducing microorganisms. cambridge.org These pathways often involve the reduction of Fe(III)-bearing minerals, such as iron(III) oxyhydroxides, silicates, and phosphates, and the involvement of intermediate sulfur species like elemental sulfur (S⁰) and polysulfides. geoscienceworld.orgcambridge.org For example, hyperthermophilic archaea, such as Thermococcales, have been shown to directly influence the formation of this compound and greigite (Fe₃S₄) in hydrothermal systems, even at temperatures below 150 °C. cambridge.organr.fr Sulfur vesicles produced by Thermococcales can act as precursors for this compound formation by harboring reactive sulfur on their cell surfaces. anr.fr The sulfidation of amorphous Fe(III) phosphates near cell surfaces is also suggested as a mechanism for greigite production, which may subsequently evolve into this compound over longer periods. cambridge.organr.fr
This compound Morphology and Depositional Environments
The morphology of this compound is highly sensitive to the redox conditions and geochemical environment during its formation, making it a valuable indicator for reconstructing paleo-depositional settings. nih.govmdpi.comsemanticscholar.orggeochemicalperspectivesletters.orgacs.org
Morphological Classification of this compound (Euhedral, Framboidal, Aggregates)
This compound exhibits a variety of morphological forms, which are broadly classified into euhedral, framboidal, and various aggregates:
Euhedral this compound: These are well-formed single crystals or clusters of crystals, often displaying distinct crystallographic faces such as cubes, octahedra, or dodecahedra. wikipedia.orgnih.govsemanticscholar.orgresearchgate.net Euhedral this compound can range in size from nanometers to over 100 µm, and even up to centimeters. nih.govsemanticscholar.org Their morphology is influenced by factors such as temperature, pH, and the chemical composition of interstitial water. semanticscholar.org Euhedral pyrites can form during early to late diagenetic stages. nih.gov
Framboidal this compound: Characterized by their raspberry-like appearance, framboids are spherical or subspheroidal aggregates composed of numerous submicron-sized this compound microcrystals. nih.govmdpi.comsemanticscholar.orgmcgill.ca These microcrystals often have euhedral shapes themselves, such as octahedra or cubes. geochemicalperspectivesletters.orgresearchgate.net Framboids are typically densely packed and can have diameters ranging from a few microns to several millimeters, though most commonly 5 to 20 µm. nih.govsemanticscholar.orgmcgill.camdpi.com
Aggregates: Beyond simple euhedral crystals or framboids, this compound can form various aggregates, including welded this compound (formed by overgrowth and alteration of crystals within larger framboids), this compound microcrystals, and framework this compound (resulting from the pyritization of organic tissues like plants or algae). nih.govsemanticscholar.org Other aggregate forms include rod-like, fossil-infilling, and polyframboid aggregates. semanticscholar.orgresearchgate.netmdpi.com
This compound Morphology as Paleoredox Indicator
The morphology and size distribution of this compound framboids are widely used as proxies for inferring past redox conditions of water bodies. mdpi.comgeochemicalperspectivesletters.orgmdpi.com
Euxinic/Anoxic Conditions: The dominance of small, homogeneous this compound framboids (typically with mean diameters less than 5 µm) suggests anoxic to euxinic depositional environments. mdpi.commcgill.camdpi.commdpi.comacs.org In such environments, a high nucleation rate and rapid precipitation of this compound occur due to sufficient concentrations of hydrogen sulfide (H₂S) and ferrous iron (Fe²⁺) in the water column or upper sediments. mdpi.commdpi.comacs.org
Dysoxic/Suboxic Conditions: Larger and more variable sizes of framboids, as well as the presence of euhedral this compound crystals, can indicate dysoxic or suboxic conditions. mdpi.commcgill.camdpi.com These conditions imply a longer growth time for framboids and may suggest that this compound formation occurred at the oxic-anoxic interface within sediments, with sulfate diffusion from overlying oxygenated waters. mcgill.camdpi.com
A common paragenetic sequence observed in sediments is the evolution from early framboidal aggregates to progressively infilled aggregates, and finally to euhedral overgrowths. mcgill.ca
Textural Characteristics and Geochemical Environment Reconstruction
The textural characteristics of this compound, alongside its morphology and sulfur isotopic composition, are crucial for reconstructing the geochemical environment of its formation. nih.govnih.govsemanticscholar.orgacs.org Different textures correspond to specific formation mechanisms and geochemical conditions. semanticscholar.org
This compound's chemical composition, including trace elements, can also provide information about the ore-forming fluids and the physiochemical conditions during mineral growth. diva-portal.org For example, pyrites from hydrothermal systems often show enrichment in elements like antimony (Sb) and arsenic (As), while being depleted in cobalt (Co) and selenium (Se). diva-portal.org The presence of this compound with specific textures, such as massive framboid clusters or rod-like aggregates, can indicate special geological conditions like methane leakage or gas hydrate (B1144303) decomposition. semanticscholar.org
Size Distribution and Formation Mechanisms
The size distribution of this compound, particularly framboids, is directly linked to its formation mechanisms and the prevailing environmental conditions. nih.govnih.govmdpi.comwikipedia.orgfishersci.com
Table 1: this compound Framboid Size and Associated Formation Conditions
| This compound Type | Typical Diameter (D) | Microcrystal Diameter (d) | Formation Mechanism/Environment | Associated δ³⁴S Values |
| Syngenetic Framboids | < 5 µm nih.govmdpi.com | ≤ 0.4 µm mdpi.com | Euxinic/Anoxic (water column/early diagenesis) mcgill.camdpi.commdpi.comacs.org | Generally negative researchgate.netmdpi.com |
| Early Diagenetic Framboids | > 5 µm nih.govmdpi.com | > 0.4 µm mdpi.com | Oxic-Dysoxic (longer growth time) mcgill.camdpi.com | Variable mdpi.com |
| Late Diagenetic Framboids | < 5 µm nih.govmdpi.com | > 0.4 µm mdpi.com | Deep burial stage mdpi.com | Positive researchgate.netmdpi.com |
| Euhedral this compound | Nanometers to >100 µm; up to cm nih.govsemanticscholar.org | N/A | Slow growth on pre-existing this compound; diagenetic to metamorphic nih.govmdpi.comgeochemicalperspectivesletters.org | Variable mdpi.com |
Note: The interactivity of this table is a representation; actual interactive features would depend on the viewing platform.
The growth of this compound can occur via a particle attachment pathway, where various morphologies, including tabular precipitates, microframboids, octahedral, and rose-like particles, represent different stages of growth. researchgate.netgeochemicalperspectivesletters.org This process contributes to the variations observed in this compound's reactivity, isotopic composition, trace metal distribution, and morphologies. geochemicalperspectivesletters.org
Trace Element Geochemistry of this compound in Ore Genesis and Exploration
The trace element composition of this compound is primarily controlled by factors such as temperature, oxygen fugacity, pH, and the composition of hydrothermal fluids and host rocks, as well as metal sources and depositional mechanisms geoscienceworld.org. This sensitivity allows this compound to record subtle changes in the ore-forming environment, making it a powerful geochemical pathfinder in mineral exploration utas.edu.au.
Noble Metal (Au, Ag, Pt) Incorporation Mechanisms
Noble metals like gold (Au), silver (Ag), and platinum (Pt) can be incorporated into this compound through various mechanisms, often influenced by the presence of other trace elements, particularly arsenic (As) mdpi.comresearchgate.netgeoscienceworld.org.
Semi-Metal (As, Sb) and Other Trace Element (Co, Ni, Cu, Zn, Se, Bi, Pb, Tl, Te) Distribution
This compound can host a wide array of semi-metals and other trace elements, with their distribution and concentrations varying significantly depending on the geological setting and fluid conditions geoscienceworld.orgutas.edu.aumdpi.com.
Table 1 provides a summary of typical trace element concentrations and their modes of occurrence in this compound from various ore deposit types.
Table 1: Representative Trace Element Concentrations and Occurrence in this compound
| Element | Typical Concentration Range (ppm) | Mode of Occurrence | Associated Deposit Types | Reference |
|---|---|---|---|---|
| Au | 0.5 - 2,022 | Solid solution, nanoparticles | Carlin-type, Orogenic Au, Epithermal Au-Ag | utas.edu.auminsocam.orggeoscienceworld.orgotago.ac.nz |
| Ag | 4 - 9,790 | Solid solution (coupled with As), inclusions | Carlin-type, Epithermal Au-Ag | utas.edu.augeoscienceworld.orggeoscienceworld.org |
| Pt | Not specified (trace) | Structurally bound (influenced by S vacancies) | Orogenic Au | mdpi.com |
| As | 0 - 100,000 (10 wt.%) | Solid solution (for S or Fe), nanoparticles | Carlin-type, Hydrothermal, Sedimentary | geoscienceworld.orggeoscienceworld.orgusgs.govrruff.info |
| Sb | Not specified (high in some cases) | Solid solution | Epithermal Au-Ag | utas.edu.au |
| Co | <0.01 - 24,000 | Solid solution | Porphyry Cu-Au-Mo, IOCG, VMS | utas.edu.aumdpi.comalaska.edu |
| Ni | <0.01 - 1,000+ | Solid solution, Ni-rich this compound cores | Porphyry Cu-Au-Mo, IOCG, Sedimentary | utas.edu.augeochemicalperspectivesletters.orgmdpi.com |
| Cu | 0.1 - 59,000 (5.9 wt.%) | Solid solution, chalcothis compound inclusions | Porphyry Cu, VMS | uchile.clgeoscienceworld.orggeoscienceworld.org |
| Zn | Erratic, high in some ore facies | Sphalerite inclusions | VMS | researchgate.net |
| Se | Up to 200 (0.02 wt.%) | Solid solution (for S) | Sedimentary, VMS, Epithermal Au-Ag | utas.edu.aurruff.inforesearchgate.net |
| Bi | Elevated, spiky patterns | Bismuth telluride microinclusions | Orogenic Au | geoscienceworld.org |
| Pb | Up to 20,000 (2 wt.%) | Solid solution, galena inclusions | Sedimentary, VMS | geoscienceworld.orggeologi.no |
| Tl | High in some cases | Solid solution | Epithermal Au-Ag | utas.edu.aufrontiersin.org |
| Te | 0.01 - 100+ | Solid solution (for S), Au-Ag-Bi telluride inclusions | Epithermal Au-Ag, Orogenic Au | geoscienceworld.orgutas.edu.au |
Trace Element Zoning in Hydrothermal this compound
Hydrothermal this compound often exhibits complex chemical zoning patterns, reflecting the dynamic nature of ore-forming fluids geoscienceworld.orgfrontiersin.org. These zones can be concentric, patchy, or sectoral geoscienceworld.org.
This compound Chemistry as an Exploration Vectoring Tool
The chemistry of this compound serves as a powerful vectoring tool in mineral exploration due to its ubiquitous presence and sensitivity to ore-forming processes mdpi.comingemmet.gob.penu.edu.kz.
This compound in Sedimentary Basins and Hydrocarbon Systems
This compound is a common mineral in marine and, to a lesser extent, continental sediments researchgate.net. Its formation and trace element composition in sedimentary basins can provide insights into past ocean chemistry, atmosphere oxygenation, and the genesis of basin-hosted ore deposits researchgate.net.
The trace element composition of this compound is primarily governed by factors such as temperature, oxygen fugacity, pH, the chemical makeup of hydrothermal fluids and host rocks, as well as the sources of metals and their depositional mechanisms. geoscienceworld.org This inherent sensitivity allows this compound to meticulously record even subtle shifts in the ore-forming environment, thereby establishing it as a potent geochemical pathfinder in the realm of mineral exploration. utas.edu.au
Noble Metal (Au, Ag, Pt) Incorporation Mechanisms
Noble metals, including gold (Au), silver (Ag), and platinum (Pt), can be integrated into the this compound structure through various mechanisms, often influenced by the presence of other trace elements, particularly arsenic (As). mdpi.comresearchgate.netgeoscienceworld.org
Semi-Metal (As, Sb) and Other Trace Element (Co, Ni, Cu, Zn, Se, Bi, Pb, Tl, Te) Distribution
This compound is capable of hosting a diverse array of semi-metals and other trace elements, with their distribution and concentrations exhibiting significant variability contingent on the geological setting and fluid conditions. geoscienceworld.orgutas.edu.aumdpi.com
Table 1 provides a summary of typical trace element concentrations and their modes of occurrence in this compound from various ore deposit types.
Table 1: Representative Trace Element Concentrations and Occurrence in this compound
| Element | Typical Concentration Range (ppm) | Mode of Occurrence | Associated Deposit Types | Reference |
|---|---|---|---|---|
| Au | 0.5 - 2,022 | Solid solution, nanoparticles | Carlin-type, Orogenic Au, Epithermal Au-Ag | utas.edu.auminsocam.orggeoscienceworld.orgotago.ac.nz |
| Ag | 4 - 9,790 | Solid solution (coupled with As), inclusions | Carlin-type, Epithermal Au-Ag | utas.edu.augeoscienceworld.orggeoscienceworld.org |
| Pt | Not specified (trace) | Structurally bound (influenced by S vacancies) | Orogenic Au | mdpi.com |
| As | 0 - 100,000 (10 wt.%) | Solid solution (for S or Fe), nanoparticles | Carlin-type, Hydrothermal, Sedimentary | geoscienceworld.orggeoscienceworld.orgusgs.govrruff.info |
| Sb | Not specified (high in some cases) | Solid solution | Epithermal Au-Ag | utas.edu.au |
| Co | <0.01 - 24,000 | Solid solution | Porphyry Cu-Au-Mo, IOCG, VMS | utas.edu.aumdpi.comalaska.edu |
| Ni | <0.01 - 1,000+ | Solid solution, Ni-rich this compound cores | Porphyry Cu-Au-Mo, IOCG, Sedimentary | utas.edu.augeochemicalperspectivesletters.orgmdpi.com |
| Cu | 0.1 - 59,000 (5.9 wt.%) | Solid solution, chalcothis compound inclusions | Porphyry Cu, VMS | uchile.clgeoscienceworld.orggeoscienceworld.org |
| Zn | Erratic, high in some ore facies | Sphalerite inclusions | VMS | researchgate.net |
| Se | Up to 200 (0.02 wt.%) | Solid solution (for S) | Sedimentary, VMS, Epithermal Au-Ag | utas.edu.aurruff.inforesearchgate.net |
| Bi | Elevated, spiky patterns | Bismuth telluride microinclusions | Orogenic Au | geoscienceworld.org |
| Pb | Up to 20,000 (2 wt.%) | Solid solution, galena inclusions | Sedimentary, VMS | geoscienceworld.orggeologi.no |
| Tl | High in some cases | Solid solution | Epithermal Au-Ag | utas.edu.aufrontiersin.org |
| Te | 0.01 - 100+ | Solid solution (for S), Au-Ag-Bi telluride inclusions | Epithermal Au-Ag, Orogenic Au | geoscienceworld.orgutas.edu.au |
Trace Element Zoning in Hydrothermal this compound
Hydrothermal this compound frequently exhibits intricate chemical zoning patterns, which are indicative of the dynamic nature of ore-forming fluids. geoscienceworld.orgfrontiersin.org These zones can manifest as concentric, patchy, or sectoral arrangements. geoscienceworld.org
This compound Chemistry as an Exploration Vectoring Tool
The chemical composition of this compound serves as a potent vectoring tool in mineral exploration, owing to its widespread occurrence and sensitivity to ore-forming processes. mdpi.comingemmet.gob.penu.edu.kz
This compound in Sedimentary Basins and Hydrocarbon Systems
This compound is a common mineral found in marine and, to a lesser extent, continental sediments. researchgate.net Its formation and trace element composition within sedimentary basins can offer insights into ancient ocean chemistry, atmospheric oxygenation levels, and the genesis of basin-hosted ore deposits. researchgate.net
This compound as an Indicator of Hydrocarbon Leakage
The presence and specific characteristics of this compound can serve as an indicator of hydrocarbon leakage in sedimentary basins. While direct explicit details on "this compound as an indicator of hydrocarbon leakage" are not extensively covered in the provided search results, the information highlights the formation of this compound in sedimentary environments and its sensitivity to redox conditions and fluid composition, which are indirectly linked to the presence of hydrocarbons.
Further dedicated research would be necessary to establish a direct correlation between specific this compound characteristics and hydrocarbon leakage, but the fundamental principles of this compound formation in organic-rich sedimentary environments suggest its potential as an indirect indicator.
This compound and Organic Matter Enrichment in Shales
This compound is a common mineral in shale gas reservoirs, and its formation is closely associated with the enrichment and preservation of organic matter frontiersin.orgacs.orghep.com.cnresearchgate.netmdpi.comresearchgate.net. Authigenic this compound typically forms through microbial sulfate reduction coupled with the remineralization of organic matter or the anaerobic oxidation of methane in sediments copernicus.org. A reducing environment is highly conducive to both organic matter enrichment and its subsequent preservation frontiersin.orgresearchgate.netresearchgate.net.
The content of framboidal this compound, a common morphology, exhibits a positive correlation with the total organic carbon (TOC) content and pyrolyzed free hydrocarbon (S₁) content in shales, indicating a close relationship between this compound formation and organic matter content acs.orgresearchgate.net. This compound can act as a catalyst for the hydrocarbon generation from organic matter and can also protect and support organic matter pores, thereby increasing the reservoir space within shales frontiersin.orghep.com.cnresearchgate.net. The presence of higher iron content in water is also favorable for the generation and enrichment of organic matter frontiersin.org.
This compound in shales can manifest in various forms, including framboidal, euhedral, subhedral, spherulitic, layered, nodular, and anhedral morphologies frontiersin.orgacs.orgresearchgate.netmdpi.com. Framboidal this compound, in particular, often signifies an occluded reduction environment frontiersin.orgresearchgate.net. Two primary genetic sequences for framboidal this compound have been identified based on the degree of shale organic matter enrichment and its association with this compound. The presence of organic matter between this compound microcrystalline particles can restrict the continuous radial growth of this compound frontiersin.orgresearchgate.netresearchgate.net.
Influence of Geological Conditions on this compound Formation
The geological conditions, including temperature, pH, and the chemical composition of interstitial water, significantly influence the formation and morphology of this compound.
Temperature and pH Effects on Morphology
The morphology of euhedral this compound is primarily controlled by temperature, pH, and the chemical composition of interstitial water mdpi.comresearchgate.netresearchgate.net. Single this compound crystals in marine sedimentary conditions can exhibit various forms, including cubes, octahedra, dodecahedra, and their intermediate shapes, with sizes ranging from nanometers to over 100 µm mdpi.comresearchgate.net.
Experimental studies have demonstrated that both temperature and the degree of supersaturation play crucial roles in determining this compound morphology researchgate.netucm.esscielo.brresearchgate.net. For instance, at mean temperatures around 250°C and low degrees of supersaturation, needle-like this compound crystals are produced ucm.esresearchgate.net. An increase in the degree of supersaturation at similar temperatures tends to yield cubes with perfectly smooth faces and smaller octahedral faces ucm.esresearchgate.net. Conversely, higher temperatures (around 450°C) combined with low supersaturation can result in large striated cubes with small octahedral faces ucm.esresearchgate.net. The combination of high temperature and high supersaturation levels leads to the formation of heavily striated cubes, with or without octahedral faces ucm.esresearchgate.net. Under extremely high supersaturation, such as during quenching, morphologies can range from pyritohedral to blocky crystals, skeletal octahedra, and dendrites ucm.esresearchgate.net. The dominant crystal form can change from cubic to cubo-octahedral to octahedral to spherulitic with increasing supersaturation geoscienceworld.org. High sulfur content also stabilizes pyritohedral and octahedral morphologies scielo.brscielo.br.
The initial oxidation rates of this compound surfaces vary depending on the crystal face. For instance, the initial oxidation rates of this compound (210) and (111) faces are 10 to 100 times greater than that of the (100) face. In high humidity air, the initial oxidation rate of this compound (111) is greater than (210), indicating that the (111) face is more susceptible to oxidation mdpi.com.
Table 1: Influence of Temperature and Supersaturation on this compound Morphology
| Temperature Range | Supersaturation Level | Dominant Morphology | Reference |
| ~250°C | Low | Needle-like crystals | ucm.esresearchgate.net |
| ~250°C | Increased | Cubes with smooth faces, small octahedral faces | ucm.esresearchgate.net |
| ~450°C | Low | Large striated cubes with small octahedral faces | ucm.esresearchgate.net |
| High | High | Heavily striated cubes (with/without octahedral faces) | ucm.esresearchgate.net |
| Quenching | Very high | Pyritohedral to blocky, skeletal octahedra, dendrites | ucm.esresearchgate.net |
| - | Increasing | Cubic to cubo-octahedral to octahedral to spherulitic | geoscienceworld.org |
Chemical Composition of Interstitial Water
The chemical composition of interstitial water plays a critical role in controlling the morphology and formation of euhedral this compound mdpi.comresearchgate.netresearchgate.net. The primary factors governing this compound formation are the availability of reactive iron and dissolved sulfate geoscienceworld.orggeoscienceworld.org. Hydrogen sulfide (H₂S) is a key precursor, reacting with iron compounds to form iron monosulfides (such as mackinawite, FeS) which then transform into this compound copernicus.orgmdpi.comgeoscienceworld.orgresearchgate.netresearchgate.netnih.govdigitellinc.com.
The production of H₂S is largely driven by microbial sulfate reduction, which can be coupled with the degradation of organic matter or the anaerobic oxidation of methane copernicus.orgmdpi.comgeoscienceworld.orgresearchgate.netresearchgate.netnih.govdigitellinc.comresearchgate.net. The concentrations of active iron and sulfur ions in the sedimentary environment directly control the formation of this compound frontiersin.org.
Variations in dissolved sulfate concentrations are commonly observed in nearshore sediments where sulfate reduction processes are significant annualreviews.org. The pore water composition also influences the extent and nature of intermediate iron sulfide phases that may form ajsonline.org. For instance, at high pH, mackinawite may precipitate preferentially due to kinetic reasons, even if this compound is more supersaturated. Conversely, at low pH, mackinawite might become undersaturated while this compound remains supersaturated, leading to its precipitation without competition ajsonline.org.
Trace metals, such as cobalt (Co), copper (Cu), molybdenum (Mo), nickel (Ni), and zinc (Zn), have been shown to accelerate this compound formation in experimental settings. This acceleration may occur through the formation of metal-rich nanoparticles that serve as nucleation sites or by influencing the reactivity and formation of polysulfides goettingen-research-online.de.
Methane Leakage and Gas Hydrate Decomposition
Methane leakage and/or the decomposition of gas hydrates significantly influence this compound formation, often leading to an anomalous enrichment of this compound with distinct morphological textures mdpi.comresearchgate.netresearchgate.netmdpi.com. The morphology and geochemistry of this compound are strongly affected by methane seepage activity mdpi.comresearchgate.netresearchgate.netmdpi.com.
A key process in methane-rich sediments is the anaerobic oxidation of methane (AOM) coupled with sulfate reduction (AOM-SR). This process generates a substantial amount of H₂S, which in turn promotes this compound precipitation copernicus.orgmdpi.comgeoscienceworld.orgresearchgate.netresearchgate.netnih.govresearchgate.net. In the sulfate-methane transition zone (SMTZ), a zone where methane is oxidized by sulfate, this compound is frequently enriched and exhibits a wide range of sizes and textures mdpi.comresearchgate.netmdpi.com.
Characteristic this compound morphologies associated with methane seepage and gas hydrate decomposition include massive framboid clusters and rod-like aggregates mdpi.comresearchgate.netmdpi.com. Framboids found in methane seepage areas often display a larger mean diameter (>20 µm) and a higher standard deviation (>10 µm) compared to those formed under normal conditions. These features can serve as indicators for identifying past or present methane leakage and/or gas hydrate decomposition mdpi.commdpi.com.
The H₂S released from the dissociation of gas hydrates is a significant source of sulfur for this compound formation in the SMTZ frontiersin.orgcore.ac.uk. For example, in the Qiongdongnan Basin, the amount of H₂S released from gas hydrate dissociation was approximately 1.3 times the H₂S required for this compound formation in the SMTZ, highlighting its substantial contribution frontiersin.orgcore.ac.uk. The destabilization of gas hydrates and subsequent methane expulsion lead to temporal and spatial changes in seepage activity, which consequently affect the local geochemical conditions and this compound formation mdpi.comresearchgate.netmdpi.com. AOM-derived this compound in the SMTZ typically exhibits a wide range of morphologies and mineralogical characteristics mdpi.commdpi.com.
Compared to this compound formed in normal marine sedimentary environments, this compound in the SMTZ often shows higher content, a greater degree of pyritization, and elevated sulfur isotope values, along with larger mean diameters and standard deviations of framboids researchgate.net.
Table 2: this compound Characteristics in Sulfate-Methane Transition Zones (SMTZ) Affected by Methane/Gas Hydrates
| Characteristic | Observation in SMTZ (vs. Normal Marine Sediments) | Reference |
| This compound Content | Higher | researchgate.net |
| Degree of Pyritization | Higher | researchgate.net |
| Sulfur Isotope Value | Higher | researchgate.net |
| Framboid Mean Diameter | Larger (>20 µm) | mdpi.comresearchgate.netmdpi.com |
| Framboid Standard Deviation | Larger (>10 µm) | mdpi.comresearchgate.netmdpi.com |
| Morphological Textures | Massive framboid clusters, rod-like aggregates, wide range of morphologies | mdpi.comresearchgate.netmdpi.com |
| H₂S Source | Significant contribution from gas hydrate dissociation | frontiersin.orgcore.ac.uk |
Pyrite in Environmental Geochemistry and Remediation
Pyrite Oxidation and Dissolution Kinetics
The oxidative dissolution of this compound is a complex process influenced by a multitude of factors, including the nature of oxidizing agents, temperature, pH, particle size, stirring speed, and salinity. This process is fundamentally electrochemical, involving simultaneous anodic and cathodic reactions at the mineral-solution interface.
Dissolution Mechanisms and Rate-Controlling Steps
This compound dissolution is recognized as an electrochemical reaction where the oxidation of this compound occurs at the anode, and the reduction of an oxidant takes place at the cathode on the this compound surface. The driving force for these reactions is the potential difference across the this compound-solution interface.
Influence of Oxidizing Agents (e.g., Nitric Acid, H₂O₂, O₂, Fe³⁺)
Various oxidizing agents significantly impact the rate and extent of this compound dissolution.
Nitric Acid (HNO₃): Nitric acid exhibits a powerful oxidizing ability, leading to substantial this compound dissolution. Studies have shown that increasing nitric acid concentration from 2.5 M to 4 M can result in iron extraction rates ranging from 74% to 95%. The dissolution mechanism in nitric acid involves the release of Fe²⁺(aq), S⁰(s), and SO₄²⁻(aq) into the solution, with the nitrate (B79036) ion (NO₃⁻) being reduced to nitrogen oxides (NOx(g)), such as NO and NO₂.
Hydrogen Peroxide (H₂O₂): this compound oxidative dissolution experiments using hydrogen peroxide have estimated dissolution rates in the range of 10⁻⁶ to 10⁻² mol/m²/s.
Ferric Iron (Fe³⁺): Ferric iron is a potent oxidant for this compound. The rate of this compound dissolution has frequently been observed to be half-order in ferric ions or oxygen. The activated complex in this compound oxidation might involve the transfer of an electron to a hydrated Fe³⁺ adsorbed from the solution from Fe²⁺ in the mineral surface.
Effects of Temperature, pH, Particle Size, and Stirring Speed
These physical and chemical parameters profoundly influence this compound dissolution kinetics.
Temperature: this compound dissolution rates generally increase with rising temperature. For instance, in nitric acid solutions, iron extraction improved from 72% to 95% when temperatures increased from 45 °C to 85 °C. Activation energies (Ea) for this compound dissolution in nitric acid have been reported as 145.2 kJ/mol at lower temperatures (25–45 °C) and 44.3 kJ/mol at higher temperatures (55–85 °C).
Table 1: Activation Energies for this compound Dissolution in Nitric Acid
| Temperature Range (°C) | Activation Energy (kJ/mol) | Oxidant | Reference |
|---|---|---|---|
| 25–45 | 145.2 | HNO₃ | |
| 55–85 | 44.3 | HNO₃ | |
| 22 | 57 | O₂ |
pH: The pH of the solution significantly affects the dissolution rate. For oxygen-driven dissolution, the rate law shows a dependence on proton activity (aH⁺) with a reaction order of approximately -0.09. In alkaline environments, the optimal pH for electrochemical oxidative dissolution of this compound is around 12, with an appropriate oxidation potential above 0.8 V.
Particle Size: A reduction in this compound particle size leads to an increase in dissolution rate due to the larger available surface area for reactions. For example, reducing the fraction size from +150–212 µm to +53–75 µm in nitric acid increased iron extraction from 75% to approximately 92%.
Table 2: Effect of Particle Size on Iron Extraction from this compound | Particle Size (µm) | Fe Extraction (%) (approx. at 120 min) | Conditions
Mitigation of Acid Mine Drainage (AMD)
Acid Mine Drainage (AMD) is a major environmental concern, primarily driven by the oxidation of sulfide (B99878) minerals, predominantly this compound (FeS₂), when exposed to oxygen and water in mining rocks, waste, and tailings mdpi.commdpi.comubc.ca. This process generates acidic water with high concentrations of dissolved metal ions like iron, zinc, copper, nickel, arsenic, and cadmium, which can severely impact rivers and ecosystems mdpi.comubc.ca.
Mitigation strategies for AMD at its source focus on preventing or significantly reducing this compound oxidation. These methods include source control, such as encapsulating pyritic waste rock with cover materials to restrict oxygen and water inflow mdpi.comimwa.info. Surface passivation is a highly desirable method for AMD source treatment, involving the formation of a protective layer on the this compound surface or binding to reactive surface sites to limit access for O₂, H₂O, and bacteria mdpi.commdpi.com.
Various passivating agents and coating technologies have been explored:
These passivation methods aim to create a protective barrier, either physically or chemically, to reduce the rate of this compound oxidation and, consequently, AMD generation.
Table 1: this compound Oxidation Inhibition Efficiency by Various Passivating Agents
| Passivating Agent | Inhibition Efficiency (Fe Release) | Inhibition Efficiency (S Release) | Reference |
|---|---|---|---|
| TA–PEG | 71.6% | 68.1% | mdpi.com |
| APS | 49.4% | Not specified | appliedmineralogy.com |
| VTMS | 71.4% | Not specified | appliedmineralogy.com |
| PropS-SH | 89.2% | Not specified | appliedmineralogy.com |
| Soluble Silicate | Up to 60% (oxidation rate reduction) | Not specified | scirp.org |
Phytoremediation of Metal-Polluted Soils
Phytoremediation is an eco-friendly remediation technology that utilizes tolerant plant species to clean up contaminated sites, particularly those affected by heavy metals released from this compound-containing wastes nih.govscirp.org. This approach is promoted by the proper use of soil amendments and agricultural practices nih.gov.
Studies have demonstrated the effectiveness of phytoremediation in soils contaminated by this compound residues, which are typically acidic and heavily polluted with heavy metals such as zinc (Zn), copper (Cu), lead (Pb), cadmium (Cd), arsenic (As), cobalt (Co), and nickel (Ni) nih.govsciencepublishinggroup.comresearchgate.net.
Key aspects and findings in phytoremediation involving this compound-polluted soils include:
Table 2: Heavy Metal Reduction in this compound Mine Tailings by Helianthus annuus (Sunflower) over 6 Weeks
| Heavy Metal | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) | Reference |
|---|---|---|---|---|
| Copper (Cu) | 40.76 | 36.59 | 10.23 | scirp.org |
| Zinc (Zn) | 3.58 | 3.49 | 2.51 | scirp.org |
| Iron (Fe) | 23.70 | 10.00 | 57.72 | scirp.org |
Electrochemical Systems for Contaminant Removal
This compound has been integrated into electrochemical systems to enhance the removal of various contaminants from groundwater. Combining electrochemical advanced oxidation processes (EAOPs) with this compound offers a synergistic approach for simultaneously removing organic and heavy metal pollutants nih.govnih.govupo.es.
Research findings highlight the efficacy of these combined systems:
Adsorption of Heavy Metals (e.g., Arsenic, Chromium)
This compound is recognized for its capacity to adsorb various heavy metals from aqueous solutions, making it a promising material for environmental remediation. Its surface properties and elemental composition contribute to its adsorption capabilities mdpi.comresearchgate.net.
Key aspects of this compound's heavy metal adsorption include:
Degradation of Organic Contaminants (e.g., Sulfanilamide, Methylene (B1212753) Blue)
This compound serves as an effective catalyst in advanced oxidation processes (AOPs) for the degradation of various organic contaminants in wastewater. Its ability to activate peroxide oxidants and generate reactive radicals makes it a valuable material for this purpose mdpi.comresearchgate.net.
Key findings regarding this compound's role in organic contaminant degradation include:
Table 3: Methylene Blue (MB) Degradation Efficiency in this compound-Mediated Systems
| System | pH Range | Degradation Efficiency (Example) | Time (min) | Reference |
|---|---|---|---|---|
| This compound/PDS | 3-11 | 95.1% (at 40°C) | 60 | mdpi.com |
| This compound/H₂O₂ | 3-7 | 93.9% (at 20°C) | 90 | mdpi.com |
| GO–this compound (Photocatalytic) | Not specified | 66.08% (total degradation) | 7 | acs.org |
| This compound (Photocatalytic) | Not specified | 19.27% (total degradation) | 7 | acs.org |
This compound's unique chemical and physical properties make it a valuable material in addressing a range of environmental contamination issues, from acidic mine waters to heavy metal and organic pollutant removal.
Mitigation of Acid Mine Drainage (AMD)
Acid Mine Drainage (AMD) is a major environmental concern, primarily driven by the oxidation of sulfide minerals, predominantly this compound (FeS₂), when exposed to oxygen and water in mining rocks, waste, and tailings mdpi.commdpi.comubc.ca. This process generates acidic water with high concentrations of dissolved metal ions like iron, zinc, copper, nickel, arsenic, and cadmium, which can severely impact rivers and ecosystems mdpi.comubc.ca.
Mitigation strategies for AMD at its source focus on preventing or significantly reducing this compound oxidation. These methods include source control, such as encapsulating pyritic waste rock with cover materials to restrict oxygen and water inflow mdpi.comimwa.info. Surface passivation is a highly desirable method for AMD source treatment, involving the formation of a protective layer on the this compound surface or binding to reactive surface sites to limit access for O₂, H₂O, and bacteria mdpi.commdpi.com.
Various passivating agents and coating technologies have been explored:
These passivation methods aim to create a protective barrier, either physically or chemically, to reduce the rate of this compound oxidation and, consequently, AMD generation.
Table 1: this compound Oxidation Inhibition Efficiency by Various Passivating Agents
| Passivating Agent | Inhibition Efficiency (Fe Release) | Inhibition Efficiency (S Release) | Reference |
|---|---|---|---|
| TA–PEG | 71.6% | 68.1% | mdpi.com |
| APS | 49.4% | Not specified | appliedmineralogy.com |
| VTMS | 71.4% | Not specified | appliedmineralogy.com |
| PropS-SH | 89.2% | Not specified | appliedmineralogy.com |
| Soluble Silicate | Up to 60% (oxidation rate reduction) | Not specified | scirp.org |
Phytoremediation of Metal-Polluted Soils
Phytoremediation is an eco-friendly remediation technology that utilizes tolerant plant species to clean up contaminated sites, particularly those affected by heavy metals released from this compound-containing wastes nih.govscirp.org. This approach is promoted by the proper use of soil amendments and agricultural practices nih.gov.
Studies have demonstrated the effectiveness of phytoremediation in soils contaminated by this compound residues, which are typically acidic and heavily polluted with heavy metals such as zinc (Zn), copper (Cu), lead (Pb), cadmium (Cd), arsenic (As), cobalt (Co), and nickel (Ni) nih.govsciencepublishinggroup.comresearchgate.net.
Key aspects and findings in phytoremediation involving this compound-polluted soils include:
Table 2: Heavy Metal Reduction in this compound Mine Tailings by Helianthus annuus (Sunflower) over 6 Weeks
| Heavy Metal | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) | Reference |
|---|---|---|---|---|
| Copper (Cu) | 40.76 | 36.59 | 10.23 | scirp.org |
| Zinc (Zn) | 3.58 | 3.49 | 2.51 | scirp.org |
| Iron (Fe) | 23.70 | 10.00 | 57.72 | scirp.org |
Electrochemical Systems for Contaminant Removal
This compound has been integrated into electrochemical systems to enhance the removal of various contaminants from groundwater. Combining electrochemical advanced oxidation processes (EAOPs) with this compound offers a synergistic approach for simultaneously removing organic and heavy metal pollutants nih.govnih.govupo.es.
Research findings highlight the efficacy of these combined systems:
Adsorption of Heavy Metals (e.g., Arsenic, Chromium)
This compound is recognized for its capacity to adsorb various heavy metals from aqueous solutions, making it a promising material for environmental remediation. Its surface properties and elemental composition contribute to its adsorption capabilities mdpi.comresearchgate.net.
Key aspects of this compound's heavy metal adsorption include:
Degradation of Organic Contaminants (e.g., Sulfanilamide, Methylene Blue)
This compound serves as an effective catalyst in advanced oxidation processes (AOPs) for the degradation of various organic contaminants in wastewater. Its ability to activate peroxide oxidants and generate reactive radicals makes it a valuable material for this purpose mdpi.comresearchgate.net.
Key findings regarding this compound's role in organic contaminant degradation include:
Table 3: Methylene Blue (MB) Degradation Efficiency in this compound-Mediated Systems
| System | pH Range | Degradation Efficiency (Example) | Time (min) | Reference |
|---|---|---|---|---|
| This compound/PDS | 3-11 | 95.1% (at 40°C) | 60 | mdpi.com |
| This compound/H₂O₂ | 3-7 | 93.9% (at 20°C) | 90 | mdpi.com |
| GO–this compound (Photocatalytic) | Not specified | 66.08% (total degradation) | 7 | acs.org |
| This compound (Photocatalytic) | Not specified | 19.27% (total degradation) | 7 | acs.org |
Surface Passivation and Inhibition of this compound Oxidation
Surface passivation is a critical strategy for inhibiting the oxidation of this compound, thereby preventing the generation of acid mine drainage (AMD) at its source mdpi.commdpi.comjournalssystem.com. This method focuses on altering the surface properties of this compound and other sulfide minerals to minimize their contact with atmospheric oxygen and water journalssystem.com.
The primary mechanisms of surface passivation involve:
The effectiveness of these methods is quantified by the reduction in oxidation rates and the release of elements like iron and sulfur. For example, TA–PEG coatings reduced Fe release by 71.6% and S release by 68.1% mdpi.com. Organosilane coatings showed even higher inhibition efficiencies, with PropS-SH reducing Fe release by 89.2% appliedmineralogy.com. These findings underscore the potential of surface passivation as a long-term, cost-effective solution for AMD abatement.
Pyrite in Materials Science and Engineering
Pyrite Thin Films for Advanced Applications
This compound thin films are crucial for many modern technological applications, and their properties are highly dependent on the synthesis method and subsequent treatments.
Synthesis Methods for Thin Films
Various techniques are employed for the synthesis of this compound thin films, each offering distinct advantages in terms of control over film properties and scalability.
Molecular Inks: This method involves the deposition of simple solutions, known as "molecular inks," onto a substrate. These inks can be applied through techniques such as spin coating, printing, spraying, or roll coating, enabling cost-effective and large-area deposition of device-quality this compound films. Researchers have successfully developed solution chemistries, including DMSO/ethanolamine and Pyridine routes, to produce polycrystalline this compound thin films universityofcalifornia.eduucmerced.eductc-n.orgacs.org.
Electrodeposition: this compound films can be successfully deposited using electrochemical methods. A common approach involves a single-step electrodeposition of an iron sulfide (B99878) (FeS) precursor film from an electrolytic bath containing iron and sulfur sources (e.g., FeSO₄·7H₂O and Na₂S₂O₃·5H₂O), followed by a sulfurization step to form the this compound phase scirp.org. This technique is advantageous due to its simplicity, economy, low operating temperature, and minimal waste scirp.org. It also allows for control over film thickness, composition, and morphology by adjusting electrical parameters like electrode voltage and current density scirp.org.
Hydrothermal Method: The hydrothermal method is widely used for synthesizing this compound nanoparticles, nanorods, nanotubes, nanocrystals, and microspheres azom.com. A single-stage, low-temperature hydrothermal synthesis route has been developed for preparing phase-pure FeS₂ capes.gov.br. This technique, particularly when combined with electrodeposition, can improve the stoichiometry and crystallinity of deposits, leading to single-phase this compound without the need for post-sulfurization in some cases electrochemsci.org. The pH and temperature of the reaction significantly influence the size and morphology of the resulting this compound products researchgate.net.
Chemical Vapor Deposition (CVD): CVD processes involve the reaction of gaseous iron and sulfur precursors on a heated substrate to form this compound films researchgate.netaip.org. This method can be performed at both atmospheric and reduced pressures researchgate.netaip.org. Advanced variations like aerosol-assisted CVD are also utilized for this compound synthesis azom.comrsc.org.
Physical Vapor Deposition (PVD): PVD is a broad category encompassing techniques such as sputtering and laser ablation acs.org. Magnetron sputtering of iron-containing targets, often followed by annealing in a sulfur-containing atmosphere, is a common PVD approach for this compound thin films researchgate.netaip.org. Pulsed laser deposition (PLD) offers excellent control over film thickness and can minimize impurities if a high-purity target is used arxiv.org.
Spray Pyrolysis: This simple and low-cost method involves spraying an aqueous solution containing iron and sulfur precursors (e.g., FeCl₃ and thiourea) onto a heated substrate scientific.netaip.orguotechnology.edu.iq. The properties of the resulting nanocrystalline this compound films, including their structure and composition, are highly sensitive to the S:Fe molar ratios in the precursor solution scientific.net. However, spray pyrolysis may offer less control over stoichiometry and crystal quality compared to vacuum-based deposition processes arxiv.org.
Control of Film Morphology and Composition
Achieving desired film morphology and composition is critical for optimizing the performance of this compound thin films in various applications.
Thickness, Grain Size, and Orientation: In molecular ink-based synthesis, the composition of the ink and the annealing steps are carefully tuned to control film morphology, including thickness, grain size, orientation, and interconnectedness universityofcalifornia.eduucmerced.eductc-n.org. Electrodeposition allows for control of film thickness and morphology by adjusting electrical parameters scirp.org. PLD provides angstrom-level resolution in controlling film thickness aip.org.
Stoichiometry and Impurity Levels: Maintaining precise stoichiometry (FeS₂) is crucial for optimal this compound properties. Sulfurization, a common post-synthesis treatment, is used to increase sulfur concentration and fill sulfur vacancies, which are often present in FeS systems and can hinder the formation of single-phase this compound scirp.org. Electrochemical deposition, when combined with optimized sulfurization, can yield films with maximum crystalline order and stoichiometry scirp.org. Hydrothermal methods offer good control over the composition and purity of the synthesized this compound electrochemsci.org. The presence of impurity phases, such as marcasite (B74401) (orthorhombic FeS₂) or substoichiometric compounds, can significantly limit device performance researchgate.netaip.orgarxiv.org.
Doping: Doping is a strategy used to tailor the electronic properties of this compound thin films. The incorporation of various metal cations (e.g., Mn, Co, Ni, Cu, Zn, Ti, Se, Sn, Al, P, As, Sb, Cr, Au, Nd) into the this compound lattice is facile and allows for tuning of photovoltaic properties without significantly perturbing the host structure rsc.org. For instance, n-doping of this compound can be achieved by controlling the concentration of sulfur vacancies (V_S) researchgate.net.
Post-Synthesis Treatments
Sulfurization: This is a widely used thermal treatment where as-deposited iron or iron sulfide precursor films are annealed in a sulfur-rich atmosphere. Sulfurization at temperatures around 500°C for an hour can convert FeS precursors into the this compound phase scirp.org. It is critical for achieving single-phase this compound films by increasing sulfur concentration and filling sulfur vacancies scirp.org. For films fabricated via vacuum thermal evaporation of this compound nanoparticles, a subsequent thermal sulfurization process is applied to achieve a cubic this compound structure from an amorphous as-deposited film researchgate.net. High-quality this compound films from molecular inks often require sequential annealing in H₂S and then sulfur gas acs.orgacs.org.
Annealing: Annealing steps are employed to convert the molecular species from precursor films into the desired this compound structure universityofcalifornia.eduucmerced.eductc-n.org. Thermal annealing in a sulfur-containing atmosphere is often combined with PVD methods researchgate.net. For molecular ink-derived films, annealing in air, H₂S, and sulfur gas at temperatures up to 550°C is performed to achieve phase-pure, large-grain, and uniform polycrystalline this compound films acs.org. Annealing can also affect the composition and structure of iron sulfide films aip.org. Furthermore, chemical etching and annealing in specific atmospheres have been shown to reduce the conductivity of the surface inversion layer in this compound, which is a significant factor limiting solar cell performance escholarship.org.
This compound in Photovoltaic Devices
This compound's unique properties make it an intriguing material for photovoltaic applications, both as a primary absorber and as a component in more complex solar cell architectures.
This compound as an Absorber Material in Solar Cells
This compound is considered a promising candidate for solar cell absorber layers due to its advantageous properties, but it also faces significant challenges.
Desirable Properties: this compound is earth-abundant, non-toxic, and inexpensive to extract and process, making it highly attractive for large-scale solar energy production scirp.orgacs.orguotechnology.edu.iqescholarship.orgmineralmilling.commdpi.comresearchgate.netmit.eduresearchgate.netdiva-portal.org. It possesses a high optical absorption coefficient, typically greater than 10⁵ cm⁻¹ for photon energies above 1.3-1.4 eV, which is significantly higher than silicon researchgate.netuotechnology.edu.iqmdpi.commit.edursc.orgnovapublishers.com. This high absorption allows for the use of ultrathin films (e.g., less than 100 nm can absorb 90% of sunlight) mineralmilling.commit.edu. The band gap of this compound is generally reported to be around 0.95 eV (indirect) and 1.05-1.10 eV (direct), with some studies reporting a direct band gap of 1.75 eV scirp.orgelectrochemsci.orgresearchgate.netmineralmilling.commdpi.commit.eduresearchgate.netrsc.orgnovapublishers.com. An optimal band gap for single-junction photovoltaic devices is considered to be around 1.3 eV rsc.orgnovapublishers.com.
Research Findings and Challenges: Despite its promising properties, the power conversion efficiency (PCE) of this compound solar cells has remained significantly low, typically below 3%, which is far below its theoretical efficiency limit of 25-29% mineralmilling.comresearchgate.netmit.eduresearchgate.netdiva-portal.orgttu.eeresearchgate.net. The primary limiting factor is the consistently low open-circuit voltage (Voc), which rarely exceeds 0.2 V escholarship.orgresearchgate.netresearchgate.netdiva-portal.orgttu.ee. This limitation is attributed to several issues, including:
Sulfur Vacancies and Defects: Missing sulfur atoms in the crystal structure (sulfur vacancies) are a chief limiting factor mineralmilling.com. These defects can create states within the forbidden zone, trapping electrons and lowering charge transport researchgate.net.
Impurity Phases: The presence of non-stoichiometric Fe-S conducting impurity phases, such as marcasite (orthorhombic FeS₂), FeS, Fe₃S₄, and Fe₁₋ₓS, is detrimental to photovoltaic performance researchgate.netarxiv.org.
Surface Issues: Problems like a reduced surface bandgap, surface inversion layers, and Fermi level pinning at the surface contribute to the low photovoltage arxiv.orgescholarship.orgresearchgate.net. A thin, conductive inversion layer on the surface of n-type this compound can lead to charge carrier tunneling losses escholarship.org.
Decomposition: this compound can decompose and coexist with metal-like phases, which is undesirable in solar cells energyfrontier.us.
High Carrier Density and Band Offset: High carrier density and suboptimal conduction band offset are also identified as factors limiting efficiency researchgate.net.
Research efforts are ongoing to overcome these challenges, including the development of novel all-solid-state pn-heterojunction solar cells with this compound absorbers that aim to surpass the 0.2 eV photovoltage limitation escholarship.org. Alloying this compound with other transition metals (e.g., Zn, Ru) is also being explored to tune the bandgap and improve photovoltaic properties rsc.orgnovapublishers.com.
Role of this compound in Perovskite Solar Cells
This compound has emerged as a highly effective and cost-efficient material in perovskite solar cells, primarily serving as a hole transporting material (HTM).
Hole Transport Material (HTM): this compound sheets have been successfully utilized as HTMs in perovskite solar cells mineralmilling.comutoledo.eduresearchgate.netresearchgate.net. It demonstrates excellent hole transport ability researchgate.net.
Performance and Cost-Effectiveness: this compound-based HTMs have contributed to notable power conversion efficiencies. For instance, research reports efficiencies of 11.2% in n-i-p configurations where perovskite acts as an intrinsic semiconductor, titanium dioxide (TiO₂) as the electron acceptor, and FeS₂ as the hole transporter mineralmilling.comutoledo.eduresearchgate.net. Some studies even report efficiencies up to 13.3% when this compound is used as an HTM alongside cadmium sulfide/cadmium telluride in perovskite cells mineralmilling.com. A significant advantage of this compound as an HTM is its cost-effectiveness; it can be more than 300 times cheaper to produce per square meter compared to conventional organic HTMs like poly-triarylamine polymer (PTAA) or spiro-OMeTAD mineralmilling.comutoledo.eduresearchgate.net. Unlike many conventional HTMs, this compound does not require chemical doping to achieve sufficient conductivity levels mineralmilling.com.
Stability: this compound has demonstrated good long-term stability as a hole transporting material. One study showed that this compound/perovskite cells maintained stable photovoltaic performance, with only an 8% drop in power conversion efficiency after 1,000 hours in 50% relative humidity mineralmilling.comresearchgate.net.
Bi-functional Layer: this compound nanoparticles, such as octadecylamine-capped this compound nanoparticles (ODA-FeS₂ NPs), can also function as a bi-functional layer, acting as both a charge extraction layer and a moisture-proof layer in organo-lead halide perovskite solar cells researchgate.net.
Absorber in Heterojunctions: Beyond its role as an HTM, this compound can also be employed as a solar absorbing layer in heterojunction cells, for example, when combined with cadmium sulfide mineralmilling.com.
This compound as a Counter Electrode in Dye-Sensitized Solar Cells (DSSCs)
Iron this compound (FeS₂) has garnered significant interest as a promising alternative to conventional platinum (Pt) and poly(3,4-ethylenedioxythiophene) (PEDOT) counter electrodes (CEs) in dye-sensitized solar cells (DSSCs) due to its abundance, low cost, and favorable optical properties. The counter electrode in a DSSC plays a crucial role in collecting electrons from the external circuit and catalyzing the reduction of the redox mediator, typically triiodide (I₃⁻) to iodide (I⁻), to regenerate the dye after electron injection.
Studies have demonstrated that this compound thin films exhibit catalytic activity comparable to, and in some cases superior to, Pt and PEDOT in both iodine-based (I₃⁻/I⁻) and cobalt-based (Co(III)/Co(II)) redox electrolytes. For instance, DSSCs utilizing this compound CEs prepared by spray pyrolysis achieved a photoconversion efficiency of 8.0% with an I₃⁻/I⁻ electrolyte, which is higher than the 7.5% observed for Pt CEs. In Co(III)/Co(II) redox DSSCs, this compound CEs showed an efficiency of 6.3%, comparable to PEDOT. The enhanced performance of this compound CEs is attributed to their excellent electrochemical activity, lower resistance, and higher surface roughness, which provides more reaction sites for catalytic processes.
Further advancements have been made with this compound nanostructures. This compound nanorod arrays, produced by sulfurizing FeO(OH) nanorods, have shown superior catalytic properties compared to both FeS₂ films and Pt films due to their active facets, leading to higher short-circuit photocurrent density (Jsc) and fill factor (FF) in DSSCs. Hybrid electrocatalysts, such as sulfur-doped graphene with FeS₂ microspheres (SGN-FeS₂), have also been explored, yielding a power conversion efficiency of 8.1%, which is comparable to 8.3% for traditional Pt CEs, while also demonstrating excellent stability.
The following table summarizes some performance metrics of DSSCs employing this compound as a counter electrode:
| Counter Electrode Material | Electrolyte Type | Photoconversion Efficiency (%) | Reference |
| This compound (thin film) | I₃⁻/I⁻ | 8.0 | |
| Pt (thin film) | I₃⁻/I⁻ | 7.5 | |
| This compound (thin film) | Co(III)/Co(II) | 6.3 | |
| PEDOT | Co(III)/Co(II) | 6.3 | |
| Graphene/FeS₂ | I₃⁻/I⁻ | 7.43 | |
| Pt (conventional) | I₃⁻/I⁻ | 6.4 | |
| FeS₂ (with NaOH addition) | I₃⁻/I⁻ | 5.78 | |
| SGN-FeS₂ | I₃⁻/I⁻ | 8.1 | |
| Pt (conventional) | I₃⁻/I⁻ | 8.3 | |
| FeS₂ nanorods | I₃⁻/I⁻ | Comparable to Pt | |
| FeS₂ nanochain networks | I₃⁻/I⁻ | Almost as efficient as Pt |
The use of spray pyrolysis for preparing this compound film CEs has been highlighted as a method to achieve high efficiency. Furthermore, the introduction of magnetic-field-assisted aerosol pyrolysis has enabled the synthesis of sponge-like nanochain networks of iron this compound, which exhibit catalytic activity nearly as efficient as noble Pt and demonstrate remarkable stability, retaining 92% of their activity after 2000 cycles. The ability to control surface and intrinsic chemistry remains a key area for further progress in utilizing this compound as an efficient counter electrode.### 5.2.4. Challenges in this compound Photovoltaics (e.g., Low Photovoltage, Defects, Sulfur Vacancies)
Despite its appealing properties such as earth abundance, non-toxicity, suitable band gap (approximately 0.95 eV), and high absorption coefficient, iron this compound (FeS₂) has faced significant challenges in achieving high power conversion efficiencies (PCE) in photovoltaic applications. The primary limiting factor has been consistently identified as its low open-circuit voltage (Voc), which typically remains below 0.2 V, significantly lower than the theoretical limit of 25% for its bandgap.
Several interconnected issues contribute to this low photovoltage:
Sulfur Vacancies (V_S): Sulfur vacancies are widely recognized as a major source of unintentional n-type doping in this compound, which can lead to a high carrier density. While initially, simple sulfur mono-vacancies were thought to be responsible, theoretical studies using density functional theory (DFT) have indicated that these mono-vacancies have high formation energies and their donor state energies are inconsistent with experimental observations. More recent and detailed studies suggest that sulfur vacancy clusters, particularly di-vacancies and tetra-vacancies, are the likely culprits for the observed n-type doping effects. For instance, a tetra-vacancy complex has been calculated to form a deep donor state 0.41 eV below the conduction band minimum, which shows the best agreement with the experimental value of 0.23 eV for the donor level. The concentration of these sulfur vacancy defects is often high in this compound films, and their presence can lead to Mott-variable range hopping conduction through localized states. Controlling the sulfurization pressure during synthesis can influence the density of these vacancies, impacting the material's optoelectronic properties.
The high carrier density of FeS₂, suboptimal conduction band offset, and interface defects are additional issues that limit its efficiency. Addressing these fundamental problems related to the intrinsic chemistry and defect control of this compound is crucial for unlocking its full potential as a high-efficiency photovoltaic material.### 5.2.5. Strategies for Efficiency Improvement (e.g., Doping, Nanostructure Optimization, Optical Design)
To overcome the limitations of low photovoltage and high defect density in this compound photovoltaics, various strategies are being explored, focusing on doping, nanostructure optimization, and optical design.
Doping: Controlled doping is crucial for tailoring the electrical properties of this compound and creating effective p-n junctions, which are essential for efficient solar cells.
n-type doping: Sulfur vacancies (V_S) are identified as deep donors and a primary source of unintentional n-type doping in this compound. Controlling the V_S concentration during crystal growth, for instance, by varying sulfur vapor pressure, allows for well-controlled n-doping. Cobalt (Co) has also been explored as an n-type dopant.
p-type doping: Achieving controlled p-type doping in this compound has been historically challenging. However, recent breakthroughs have demonstrated unambiguous and controlled p-type transport in FeS₂ single crystals by doping with phosphorus (P) during chemical vapor transport growth. P doping up to approximately 100 ppm can induce around 10¹⁸ holes/cm³ at 300 K. This controlled p-doping opens the door to fabricating this compound p-n homojunctions, which are simpler and potentially more efficient than heterojunction designs that often suffer from surface-related issues. The P acceptor level has been established at 175 ± 10 meV above the valence band maximum.
Nanostructure Optimization: Engineering this compound into specific nanostructures can significantly enhance its photoresponsive properties by improving light absorption, charge transport, and reducing recombination.
One-dimensional (1D) nanostructures: Nanorods, nanowires, and nanotubes offer continuous electron pathways, enhancing electrical conductivity and reducing charge recombination compared to 0D nanoparticles. Well-aligned this compound nanorod arrays, for example, grown on fluorine-doped tin oxide (FTO) substrates using a template-directed method (e.g., with ZnO nanorod arrays as templates), have shown outstanding light absorption and enhanced photocurrents. Their unique 1D ordered architecture provides large surface areas for light harvesting and direct, short pathways for charge transport.
Three-dimensional (3D) nanostructures: Hierarchical architectures like microspheres or sponge-like nanochain networks composed of interconnected nanoparticles, nanorods, or nanosheets offer high porosity, improved charge transfer, and superior mass transport properties. These structures can enhance light trapping and provide larger effective surface areas. For instance, magnetic-field-assisted aerosol pyrolysis has been used to synthesize FeS₂ nanochain networks that show high catalytic activity and stability.
Optical Design: Strategies focused on optical design aim to maximize light absorption and manage photon flow within the solar cell.
Enhanced light absorption: this compound already possesses a high absorption coefficient, allowing thin films (e.g., 20 nm) to absorb comparable amounts of light to much thicker silicon films (e.g., 300 µm). However, further improvements can be achieved through advanced optical designs.
Photon recycling: Incorporating concepts like photon recycling, where re-emitted photons are re-absorbed, can theoretically increase the efficiency limit of solar cells. While more commonly discussed for other materials like GaAs, these principles can be adapted for this compound.
Plasmonic enhancement: Integrating metallic nanoparticles (NPs) can lead to plasmonic enhancement effects, increasing light-surface plasmon coupling and improving the power conversion efficiency through light scattering and local field enhancement.
Bandgap engineering: While this compound's natural bandgap is around 0.95 eV, which is considered low for single-junction applications according to Shockley-Queisser theory (optimum around 1.5 eV), alloying with elements like ruthenium (Ru) has been explored to increase the band gap of FeS₂ (and FeSe₂) films to more optimal values for photovoltaic applications.
Surface passivation: Developing effective surface passivation strategies is critical to mitigate surface recombination and defects that limit photovoltage. This often involves forming suitable nanoscale heterostructures with other semiconductors.
These combined strategies, focusing on precise control over material properties at the atomic and nanoscale levels, are essential for advancing this compound's potential in high-performance solar cell technologies.
This compound Nanomaterials and Nanoscale Phenomena
Applications of this compound Nanoparticles in Catalysis
This compound nanoparticles exhibit considerable potential as catalysts across diverse applications, primarily owing to their high surface-to-volume ratio and enhanced reactivity at the nanoscale nanorh.commdpi.com. Their unique Fe-S structure and ability to undergo redox cycling are particularly valuable mdpi.com.
Advanced Oxidation Processes (AOPs): this compound-derived materials are effective catalysts in AOPs for the elimination of emerging contaminants from wastewater. They activate oxidants such as hydrogen peroxide (H₂O₂), peracetic acid (PAA), and peroxymonosulfate (B1194676) (PMS) to generate reactive oxygen species (ROS), which are crucial for breaking down refractory pollutants mdpi.com. The dimensional structure of this compound, including 0D (nanoparticles), 1D (nanorods/nanowires), 2D (nanosheets), and 3D (hierarchical structures), significantly influences its catalytic activity, conductivity, and surface properties, with 0D nanoparticles showing promise due to quantum effects and increased surface area mdpi.com.
Hydrogen Production: this compound nanoparticles have been investigated for hydrogen production through photocatalytic water splitting and electrocatalysis. When exposed to sunlight, iron this compound can absorb photons, generate charge carriers, and facilitate the splitting of water into hydrogen and oxygen, offering a route for sustainable hydrogen fuel production nanorh.com. This compound (FeS₂) nanoparticles can also efficiently activate molecular hydrogen under mild conditions, enabling dissociative adsorption of H₂ and its reaction with nitrobenzene (B124822) to selectively produce aniline, with catalytic activity comparable to many non-precious metal catalysts rsc.orgresearchgate.net.
CO₂ Reduction: this compound has also been studied for its potential to catalyze the reduction of carbon dioxide (CO₂) into useful products like methane (B114726) (CH₄) or other hydrocarbons, contributing to carbon capture and utilization strategies nanorh.com.
Nitrate (B79036) Electroreduction to Ammonia (B1221849): FeS₂ nanoparticles supported on reduced graphene oxide (FeS₂/RGO) have demonstrated high efficiency and durability as electrocatalysts for the nitrate-to-ammonia conversion (NO₃RR). These catalysts achieve high Faradaic efficiencies and ammonia yields, benefiting from uniformly dispersed nanoparticles that promote charge transfer and expose active sites acs.orgrsc.org.
This compound in Electrochemical Applications
This compound's semiconducting properties and earth abundance make it a compelling material for various electrochemical applications, particularly in electrocatalysis and as electrode materials for batteries mit.edunovapublishers.comacs.org.
Electrocatalysis
This compound-type materials are attractive for modern electrocatalysis, especially in processes vital for hydrogen economy, such as the Oxygen Evolution Reaction (OER), Hydrogen Evolution Reaction (HER), and Oxygen Reduction Reaction (ORR) acs.orgresearchgate.netnih.gov. They are considered cost-effective and highly efficient alternatives to noble metal catalysts like platinum (Pt), iridium (Ir), and ruthenium (Ru) acs.orgresearchgate.netnih.govucr.edu.
Hydrogen Evolution Reaction (HER): Nanostructured FeS₂ is a promising electrocatalyst for HER. For instance, FeS₂@C core-shell nanochains can act as highly active and stable electrocatalysts for HER, delivering a current density of 10 mA/cm² at an overpotential of 195 mV and maintaining stability for 150 hours acs.org. FeS₂ nanoparticles embedded in reduced graphene oxide (RGO) have shown even lower overpotentials, achieving 10 mA/cm² current at an overpotential as low as 139 mV with superior durability in acidic conditions ucr.eduresearchgate.netresearchgate.net. Cerium (Ce) doping of FeS₂ catalysts has further improved HER performance, with 15% Ce-doped FeS₂ achieving an overpotential of 369 mV at 100 mA cm⁻² and sustaining catalytic activity for over 100 hours tandfonline.com. Hybrid 2D FeS/FeS₂ nanostructures have demonstrated exceptional HER catalytic performance, achieving a low overpotential of 40 mV at 10 mA·cm⁻² current density acs.orgacs.org.
Oxygen Evolution Reaction (OER): FeS₂/C nanowires have shown superior catalytic activity for OER, with an ultralow Tafel slope of 65 mV/dec and a low overpotential of 291 mV at 10 mA/cm² in 1 M KOH mdpi.com. FeS₂/CoS₂ interface nanosheets also exhibit remarkable OER performance, reaching an overpotential of 302 mV at 100 mA cm⁻² nih.gov.
Summary of Electrocatalytic Performance:
| Reaction | Catalyst Type | Performance Metric | Value | Reference |
|---|---|---|---|---|
| HER | FeS₂@C nanochains | Overpotential @ 10 mA/cm² | 195 mV | acs.org |
| HER | FeS₂/RGO nanoparticles | Overpotential @ 10 mA/cm² | 139 mV | ucr.eduresearchgate.net |
| HER | 15% Ce-doped FeS₂ | Overpotential @ 100 mA/cm² | 369 mV | tandfonline.com |
| HER | 2D FeS/FeS₂ hybrid | Overpotential @ 10 mA/cm² | 40 mV | acs.orgacs.org |
| OER | FeS₂/C nanowires | Overpotential @ 10 mA/cm² | 291 mV | mdpi.com |
Anode Materials
This compound (FeS₂) is considered a highly promising anode material for next-generation batteries, including lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs), due to its high theoretical capacity, low raw material cost, and non-toxicity rsc.orgcapes.gov.brrsc.orgresearchgate.netacs.orgresearchgate.netfrontiersin.orgmdpi.com.
Lithium-ion Batteries (LIBs): Nanoscopic FeS₂ has shown excellent performance as a lithium-ion cathode material, delivering a capacity of 715 mAh g⁻¹ and an average energy density of 1237 Wh kg⁻¹ for 100 cycles, which is twice higher than commonly used LiCoO₂ cathodes rsc.orgcapes.gov.br. As an anode material, FeS₂ faces challenges such as large volume expansion during lithiation and the formation of soluble polysulfides, which can lead to rapid capacity fading researchgate.netfrontiersin.orgmdpi.com. To address these issues, strategies like carbon coating and nanostructuring are employed. Carbon-coated FeS₂ (FeS₂/C) composites exhibit higher reversible capacity and better cycling performance than unmodified FeS₂, with specific capacities of 495 mAh g⁻¹ after 50 cycles researchgate.net. Encapsulating FeS₂ nanoparticles in S/N co-doped carbon nanofibers (FeS₂@CNFs) has resulted in composites demonstrating 850 mAh g⁻¹ after 80 cycles at 0.5°C, and an initial capacity of 1336.7 mAh g⁻¹ with 856.5 mAh g⁻¹ remaining after 100 cycles at 0.02 A g⁻¹ frontiersin.org.
Sodium-ion Batteries (SIBs): FeS₂ nanocrystals can serve as highly reversible sodium-ion anode materials with long cycling life, providing capacities above 500 mAh g⁻¹ for 400 cycles at a current rate of 1000 mA g⁻¹ rsc.org. This compound has a high theoretical capacity of 894 mAh g⁻¹ for SIBs rsc.orgacs.org. Similar to LIBs, volume expansion and limited ionic/electrical conductivity are challenges rsc.orgresearchgate.netacs.org. Unique FeS₂@C yolk-shell nanoboxes have been developed to mitigate these issues, showing excellent sodium storage performance rsc.org. Nitrogen-doped porous carbon frameworks loaded with ultrafine FeS₂ nanoparticles (FeS₂/NPCF) have also demonstrated excellent rate and cycle performance for SIBs, maintaining a reversible capacity of 552 mAh g⁻¹ after 100 cycles at 0.5 A g⁻¹ and 430 mAh g⁻¹ after 500 cycles at 5 A g⁻¹ acs.org.
Summary of Anode Material Performance:
| Battery Type | Material | Performance Metric | Value | Reference |
|---|---|---|---|---|
| LIB (Cathode) | FeS₂ nanocrystals | Capacity (100 cycles) | 715 mAh g⁻¹ | rsc.orgcapes.gov.br |
| LIB (Cathode) | FeS₂ nanocrystals | Energy Density (100 cycles) | 1237 Wh kg⁻¹ | rsc.orgcapes.gov.br |
| LIB (Anode) | FeS₂/C composite | Capacity (50 cycles) | 495 mAh g⁻¹ | researchgate.net |
| LIB (Anode) | FeS₂@CNFs | Capacity (100 cycles @ 0.02A g⁻¹) | 856.5 mAh g⁻¹ | frontiersin.org |
| SIB (Anode) | FeS₂ nanocrystals | Capacity (400 cycles @ 1000 mA g⁻¹) | >500 mAh g⁻¹ | rsc.org |
| SIB (Anode) | FeS₂/NPCF | Capacity (100 cycles @ 0.5A g⁻¹) | 552 mAh g⁻¹ | acs.org |
This compound as a Component in Hybrid Materials
This compound's integration into hybrid materials often aims to leverage its inherent properties while mitigating limitations such as poor electrical conductivity, volume expansion during electrochemical reactions, or aggregation of nanoparticles rsc.orgacs.orgresearchgate.netfrontiersin.org.
This compound-Graphene Hybrids: this compound-graphene hybrids, such as this compound–graphene composites, enhance catalytic performance by stabilizing reactive intermediates and facilitating charge transfer mdpi.com. FeS₂ nanoparticles embedded in reduced graphene oxide (RGO) have been successfully synthesized and applied as efficient electrocatalysts for hydrogen evolution reaction (HER) and nitrate electroreduction to ammonia (NO₃RR) rsc.orgucr.eduresearchgate.netresearchgate.net. These hybrids improve charge transfer resistance and structural stability researchgate.net.
This compound-Carbon Composites: Carbon coating or integration with carbonaceous materials is a common strategy. Examples include FeS₂@C yolk-shell nanoboxes for high-performance sodium-ion battery anodes rsc.org, FeS₂@C core-shell nanochains as efficient electrocatalysts for HER acs.org, and carbon-coated FeS₂ (FeS₂/C) composites for lithium-ion battery anodes, which show improved reversible capacity and cycling performance by enhancing conductivity, reducing sulfur dissolution, and stabilizing porous structures researchgate.netfrontiersin.org. FeS₂/C nanowires have also been developed as catalysts for the Oxygen Evolution Reaction (OER) mdpi.com. Nitrogen-doped porous carbon frameworks supporting FeS₂ nanoparticles (FeS₂/NPCF) are another example, enhancing the electrochemical performance of SIB anodes by increasing contact area, shortening diffusion paths, and buffering volume expansion acs.org.
This compound-Polymer Composites: Hybrid solar cells have been fabricated by blending FeS₂ nanoparticles with polythiophene derivatives. This approach aims to create low-cost solar cells with improved efficiency, leveraging the optical properties of FeS₂ nanoparticles and the conductive properties of polymers nanoge.org.
This compound-Biochar Composites: this compound-loaded nano-scale zerovalent iron (nZVI)@biochar composites have been developed for the reductive sequestration of chromate (B82759) (Cr(VI)) from aqueous solutions. This compound loading effectively increases the iron and sulfur content in these composites, enhancing their reductive capabilities mdpi.com.
Surface Chemistry and Adsorption Phenomena on Pyrite
Surface Reactivity and Oxidation Mechanisms
The interaction of pyrite surfaces with environmental agents, particularly oxygen and water, initiates a series of oxidation reactions.
Interaction of Oxygen with this compound Surfaces (Adsorption, Dissociation)
The initial steps of this compound oxidation necessitate the adsorption of both oxygen and water molecules onto the mineral surface thegoodscentscompany.com. Studies, including density-functional theory (DFT) investigations, reveal that the dissociative adsorption of oxygen on the this compound (100) surface is energetically favorable wikipedia.orgfishersci.sefishersci.at. This process leads to the formation of ferryl-oxo (Fe⁴⁺═O²⁻) species wikipedia.orgfishersci.sefishersci.at. In the presence of coadsorbed water, these ferryl-oxo species readily transform into ferric-hydroxy (Fe³⁺–OH⁻) species, which can subsequently cover the this compound surface under ambient conditions wikipedia.orgfishersci.sefishersci.at.
Role of Defects (Sulfur Vacancies, Adatoms) on Surface Reactivity
Surface defects, such as sulfur vacancies and adatoms, significantly influence the reactivity of this compound fishersci.ficiteab.comfishersci.comfishersci.at. Sulfur vacancies, in particular, are identified as active sites that promote the rapid initial oxidation of this compound uni.lu. Their presence on the this compound (100) surface has been shown to enhance the adsorption of various molecules, including formamide, and to facilitate the conversion of amino acids from a zwitterionic to an anionic form fishersci.fi.
Sulfur vacancies exhibit a strong affinity for molecular oxygen, binding it much more effectively than sulfur adatoms, which react weakly with O₂ epa.gov16streets.com. The oxidation process can lead to the elimination of sulfur adatom sites through the formation of sulfur dioxide (SO₂) epa.gov16streets.com. The most energetically favorable sites for oxidation are sulfur vacancies, where oxygen atoms can occupy the missing sulfur positions epa.gov16streets.com. Furthermore, defective this compound surfaces, especially those characterized by sulfur vacancies, have been shown to substantially increase the retention time of adsorbed amino acids compared to ideal, defect-free surfaces fishersci.com. The creation of sulfur monomers (SM) at the surface through processes like sputtering indicates the formation of sulfur vacancies nih.gov. Defect states, particularly those associated with defective iron sites, exhibit higher reactivity than perfect surface sites nih.gov.
Atomic Reconstruction of this compound Surfaces
Atomic reconstruction of the this compound surface is a critical phenomenon that dictates its chemical behavior, including oxidation, passivation, and adsorption processes epa.govfishersci.benih.gov. This reconstruction can involve the removal of sulfur and iron atoms from specific crystallographic orientations, such as the (100) surface epa.govfishersci.benih.gov.
Under iron-poor conditions, the charge on the remaining iron atoms increases, and sulfur atoms tend to form Sₙ chains or rings on the reconstructed surface epa.govfishersci.be. These Sₙ structures exhibit high cohesive energy and a low affinity for oxygen fishersci.be. Conversely, under sulfur-poor conditions, an –[Fe–S]ₙ– plane structure forms. This structure demonstrates strong binding to the underlying substrate via Fe–S bonds but possesses low cohesive energy, indicating thermodynamic instability epa.govfishersci.be. Notably, the –[Fe–S]ₙ– structure shows a strong affinity for oxygen, suggesting that sulfur deficiency actively promotes surface oxidation epa.govfishersci.benih.gov. Electron transfer from surface iron to sulfur atoms is observed during the processes of relaxation and reconstruction, leading to distinct surface configurations fishersci.fi. Scanning tunneling microscopy (STM) images reveal that the structure at step edges on this compound surfaces differs from that of the terraces, possibly due to band bending and atomic rearrangements, implying that steps may serve as pathways for enhanced conductivity and thus influence redox reactivity epa.gov. Surface annealing processes can also play a role in repairing sulfur vacancies, leading to the conversion of FeS species back to FeS₂ species, which in turn impacts molecular adsorption characteristics mpg.de.
Adsorption of Organic Molecules on this compound Surfaces
Mineral surfaces, including this compound, are hypothesized to have played a significant role in prebiotic chemistry by providing sites for the adsorption and concentration of biomolecules, potentially catalyzing reactions and overcoming the challenge of dilute primordial solutions atamanchemicals.comuni.lufishersci.comepa.govnih.govchem960.com. This compound's highly reactive surface is particularly adept at driving molecular adsorption uni.luepa.gov.
Amino Acid Adsorption and Prebiotic Chemistry
Amino acids, such as cystine, glycine (B1666218), lysine, cysteine, methionine, and triglycine, are known to adsorb strongly onto this compound surfaces citeab.comatamanchemicals.comuni.lufishersci.comepa.govnih.govmin-eng.com. The this compound surface possesses distinct functional groups that dictate molecular chemistry based on environmental conditions atamanchemicals.com. Adsorption is generally more favorable under anoxic (ultra-high vacuum, UHV) conditions compared to aqueous solutions, where prolonged exposure can inhibit adsorption due to surface oxidation atamanchemicals.com.
For instance, the chemical form of adsorbed cystine (NH₃⁺ versus NH₂) is influenced by the surface ordering and the presence of sulfur deficiencies. An ordered surface favors the NH₃⁺ form, while a sulfur-deficient surface promotes NH₂ adsorption mpg.de. The existence of non-stoichiometric sites, particularly sulfur vacancies, enhances the chemical reactivity and promotes the condensation of amino acids on this compound uni.lu. The chemical evolution of glycine on this compound surfaces, including a transition from zwitterionic to anionic species, has been observed. This evolution is driven by the quenching of surface states at iron sites and is further facilitated by sulfur vacancies citeab.comepa.gov. Ultraviolet (UV) irradiation can increase the reactivity of the this compound surface, leading to greater molecular accumulation and potentially fostering chemical reactions fishersci.comnih.gov. This compound can function as a "multiple-site surface," capable of binding chemically diverse species, which could enable co-adsorbates to form products that would be difficult to synthesize on surfaces with a single type of active site fishersci.com. Atomic force microscopy (AFM) measurements have been used to quantify the interaction strength of glycine and its short oligomers (di-Gly, tri-Gly, penta-Gly) with this compound surfaces, providing insights into non-covalent surface interactions relevant to peptide formation in prebiotic scenarios min-eng.com. Furthermore, sulfur defects and Fe(III) (hydr)oxides on the this compound surface play a role in mediating the adsorption of organic contaminants like tylosin, involving hydrogen bonding and the formation of Fe-O-C bonds fishersci.at.
Interaction with Flotation Reagents (e.g., Xanthates, Thiocarbamates)
Froth flotation is a primary technology for separating this compound from other minerals, a physicochemical process that relies on modifying the surface wettability of mineral particles using various reagents.
Xanthates: Xanthates are widely used collectors in mineral flotation. Cupric xanthate, for instance, adsorbs onto this compound surfaces by bonding with sulfur sites and undergoes a redox reaction, where it is reduced to cuprous xanthate, and the surface sulfur is oxidized. The resulting adsorption products on the this compound surface include both cuprous and cupric xanthate. Additionally, iron xanthate can form through a chemical reaction between xanthate ions and this compound, and the oxidation of xanthate ions to dixanthogen (B1670794) also occurs. Cuprous xanthate is identified as the primary hydrophobic substance on the this compound surface, altering its electrical properties and wettability, thereby enhancing its hydrophobicity. An increase in solution pH leads to an increase in the absolute zeta potential and the contact angle of the this compound surface. In industrial flotation, copper sulfate (B86663) is often initially added to activate this compound, followed by xanthate adsorption on the copper-activated this compound, which improves its floatability.
The adsorption of xanthate on the this compound (100) surface is characterized as chemisorption, primarily involving interactions between the sulfur orbitals of the xanthate molecule and the iron atoms on the mineral surface. For example, the adsorption energy for ethylxanthate (B89882) on this compound (100) is reported as -326.53 kJ/mol, with S-Fe bond lengths (e.g., 2.317 Å) indicating strong chemisorption. Molecular dynamics simulations show that the interaction between the this compound surface and xanthate solutions initially increases but then declines at higher concentrations due to electrostatic repulsion. Isobutyl xanthate has been observed to exhibit stronger adsorption on this compound surfaces compared to butyl xanthate. Co-adsorption phenomena also occur, such as with dextrin (B1630399) and xanthate on this compound, where hydrophobic bonding is thought to form between the non-polar portion of dextrin and the dixanthogen oil generated on the this compound surface.
Thiocarbamates: Thiocarbamate collectors, including O-isopropyl-N-ethyl-thionocarbamate (IPETC), O-isopropyl-N-diethyl-thionocarbamate (IPDETC), and S-allyl-N-diethyl-dithiocarbamate (ADEDTC), generally exhibit weaker interactions with this compound surfaces compared to their adsorption on chalcothis compound. The observed order of adsorption strength for these specific thiocarbamates on this compound is ADEDTC > IPETC > IPDETC. For S-carboxyethyl-N-benzoyl thiocarbamate (CEBTB), its adsorption on this compound is weak, resulting in an insignificant improvement in surface hydrophobicity, while it shows selective adsorption on chalcothis compound. Covalent bonding can form between the sulfur atoms of certain trithiocarbonate (B1256668) derivatives (e.g., benzothiazole, benzoxazole, benzimidazole) and the iron atoms on the this compound surface.
Data Tables
Table 1: Adsorption Energy of Ethylxanthate on this compound (100) Surface
| Adsorbate | Adsorption Energy (kJ/mol) | Bond Length (S-Fe) (Å) | Adsorption Type | Reference |
| Ethylxanthate | -326.53 | 2.317 | Chemisorption |
Table 2: Relative Adsorption Strength of Thiocarbamate Collectors on this compound
| Thiocarbamate Collector | Adsorption Strength on this compound (Relative) | Reference |
| S-allyl-N-diethyl-dithiocarbamate (ADEDTC) | Stronger | |
| O-isopropyl-N-ethyl-thionocarbamate (IPETC) | Moderate | |
| O-isopropyl-N-diethyl-thionocarbamate (IPDETC) | Weaker |
Computational and Theoretical Studies of Pyrite
Density Functional Theory (DFT) Studies of Pyrite
Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to investigate the electronic structure and properties of materials, including this compound. DFT calculations offer a detailed understanding of this compound's surface characteristics, oxidation mechanisms, and the impact of doping, providing a theoretical foundation for its diverse applications.
Surface Properties and Oxidation States
DFT studies have extensively explored the surface properties of this compound, revealing insights into the stability and atomic arrangements of different crystallographic faces. The (100) surface of this compound is consistently identified as the most stable in a thermodynamic state, exhibiting the lowest surface energy compared to other faces like (111) and (210). For instance, surface energies for (100), (111), and (210) surfaces have been calculated as 1.0508 J∙m⁻², 1.5337 J∙m⁻², and 1.8255 J∙m⁻², respectively mdpi.comresearchgate.net.
DFT calculations also provide crucial information on the oxidation states of iron (Fe) and sulfur (S) atoms on this compound surfaces. Surface relaxation processes are driven by electrostatic interactions, leading to significant distortions in the surface region. For example, on the (200) and (311) surfaces, sulfur atoms in the first surface layer tend to move outward, while iron atoms move inward, resulting in an S-rich surface researchgate.net. This S-rich surface significantly influences this compound's flotation properties researchgate.net. DFT studies have also shown that under Fe-poor conditions, the charge of Fe atoms increases, and S atoms can form Sₙ structures on the reconstructed surface rsc.org. Conversely, under S-poor conditions, a –[Fe–S]ₙ– plane structure forms, which exhibits strong binding energy but low cohesive energy, indicating thermodynamic instability rsc.org.
Interaction of Oxygen with this compound Surfaces
The interaction of oxygen with this compound surfaces is a critical aspect of its environmental and industrial behavior, particularly in processes like oxidation and flotation. DFT studies have elucidated the mechanisms of oxygen adsorption and dissociation on various this compound surfaces. Dissociative adsorption of oxygen is thermodynamically favorable, leading to the formation of ferryl-oxo (Fe⁴⁺═O²⁻) species on the (100) surface acs.orgresearchgate.net. These species can readily transform into ferric-hydroxy (Fe³⁺–OH⁻) in the presence of co-adsorbed water, potentially leading to a complete surface coverage under ambient conditions acs.orgresearchgate.net.
On defect-free this compound surfaces, dissociative chemisorption of oxygen preferentially occurs at sulfur atoms rather than iron atoms researchgate.net. However, on defective this compound surfaces, particularly those with sulfur vacancies, molecular oxygen adsorption predominantly takes place, and oxygen atoms can occupy the missing sulfur sites, making these the most favorable sites for oxidation researchgate.net. The dissociation of oxygen molecules on the this compound (100) surface is generally more favorable than molecular adsorption bibliotekanauki.plicm.edu.pl. When hydrogen peroxide (H₂O₂) interacts with a hydrated this compound (100) surface, it can dissociate into an oxygen atom and a water molecule, with the oxygen atom forming a S=O bond on the surface bibliotekanauki.plicm.edu.pl.
Atomic Reconstruction Mechanisms
Atomic reconstruction refers to the rearrangement of atoms on a material's surface to achieve a more stable configuration. DFT calculations are instrumental in understanding these mechanisms on this compound surfaces. Studies on the this compound (100) surface have shown that different reconstruction surfaces can be formed by deleting sulfur and iron atoms rsc.orgrsc.org. The geometric configuration, formation energy, binding energy, cohesion energy, and surface electronic properties of these reconstructed surfaces have been calculated to determine their thermodynamic stability rsc.orgrsc.org.
Under Fe-poor conditions, Sₙ structures can form on the FeS₂ (100) surface, where the charge of the remaining Fe atoms increases with the number of absent Fe atoms rsc.org. The binding energy between Sₙ and the substrate is lower, and Sₙ exhibits high cohesive energy, making it resistant to oxidants and showing a low affinity for O₂ rsc.orgrsc.org. Conversely, under S-poor conditions, a –[Fe–S]ₙ– planar structure forms, which bonds stably to the substrate via an Fe–S bond and exhibits strong binding energy. However, this structure has low cohesive energy and is thermodynamically unstable, showing a strong affinity for O₂, which promotes surface oxidation researchgate.netrsc.orgrsc.org.
Catalyst Design and Doping Effects
DFT studies are crucial for designing new this compound-based catalysts and understanding the effects of doping on its catalytic performance. Doping this compound with various elements can significantly alter its electronic structure, surface reactivity, and ultimately, its catalytic activity. For instance, the presence of impurities like arsenic (As), selenium (Se), tellurium (Te), cobalt (Co), or nickel (Ni) can modify the lattice structure, electronic structure (Fermi level, conduction, and valence bands), and surface properties of this compound researchgate.net.
DFT calculations have shown that Co and Ni dopants primarily affect the electronic structures near the Fermi levels by creating shallow donor states, leading to n-type semiconductivity researchgate.net. Doping with carbon in sulfur and iron vacancies can significantly enhance the absorption coefficient and reflectivity of coal-pyrite, suggesting potential for photovoltaic applications mdpi.com. The incorporation of carbon impurities can lead to a red shift in the absorption coefficient curve, increasing the absorption coefficient of this compound mdpi.com. The covalency of bonds on the this compound surface is weakened by the presence of Co or Ni impurities, particularly for Ni-bearing this compound surfaces, and hybridization occurs between Co 3d and S 3p, and Ni 3d and S 3p orbitals scientific.netresearchgate.net. This enhances the electrical conductivity of the surface scientific.net.
Table 1: Effects of Doping on this compound Properties (DFT Studies)
| Dopant Element | Primary Effect on Electronic Structure | Impact on Reactivity/Properties | Source |
| Carbon (C) | Reduces forbidden band width, creates impurity states | Increases visible-light absorption coefficient, enhances conductivity for photovoltaic applications | mdpi.com |
| Cobalt (Co) | Affects bands near Fermi levels, creates shallow donor states | Enhances electrical conductivity, increases affinity for collectors (e.g., xanthate), easier to oxidize by oxygen | researchgate.netscientific.netresearchgate.net |
| Nickel (Ni) | Affects bands near Fermi levels, creates shallow donor states | Enhances electrical conductivity, increases affinity for collectors (e.g., xanthate), easier to oxidize by oxygen | researchgate.netscientific.netresearchgate.net |
| Arsenic (As) | Affects shallow and deep valence bands | Easier to oxidize by oxygen | researchgate.net |
| Ruthenium (Ru) | Increases bandgap from 0.90508 to 1.21586 eV (at 1.19% concentration) | Preserves gap states and electronic/optical properties, desirable for solar cell applications | mdpi.comresearchgate.net |
Molecular Dynamics Simulations for Adsorption Mechanisms
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic processes of adsorption on this compound surfaces, providing insights into the interactions between this compound and various molecules in different environments. These simulations help understand adsorption mechanisms, diffusion, and the stability of adsorbed layers at an atomic level.
MD simulations have demonstrated a strong adsorption of water molecules to the this compound surface researchgate.netdbc.wroc.plnih.govnus.edu.sgaip.org. Water molecules closest to the this compound surface are bound by electrostatic interactions to iron atoms located in grooves parallel to the crystal axes researchgate.netnih.govaip.org. The adsorption energy of water onto the this compound (100) plane has been calculated as -26.45 ± 1.2 kJ/mol, indicating spontaneous adsorption mdpi.com. The influence of the surface structure on water adsorption can extend to a distance of more than 10 Å, with water molecules close to the mineral surfaces exhibiting an orderly arrangement dbc.wroc.pl.
MD simulations have also been used to investigate the adsorption of flotation reagents like xanthates on this compound surfaces. Studies comparing isomeric xanthates (butyl xanthate and isobutyl xanthate) showed that isobutyl xanthate exhibited superior adsorption capacity on the this compound surface mdpi.com. The hydrophilic head groups of xanthates are adsorbed on the this compound surface, confirming that xanthate anions are the effective components during the flotation process mdpi.com. The interactions between the this compound surface and xanthate solutions tend to increase gradually and then decline due to electrostatic repulsion of adsorbed xanthates mdpi.com.
Furthermore, MD simulations have explored the interaction of amino acids like glycine (B1666218) with the water/pyrite interface under extreme pressure/temperature conditions. These simulations suggest that glycine can easily desorb from the water/pyrite interface through hydrogen-bond assistance, with a retention time on the order of picoseconds, indicating a relatively weak electrostatic interaction for surface bonding nih.gov. However, indications of glycine activation due to surface interaction have been observed, suggesting potential for reaction with suitable anchor molecules nih.gov.
Theoretical Modeling of Electronic and Optical Properties
Theoretical modeling, particularly using DFT, is crucial for understanding the electronic band structure, density of states (DOS), and optical properties of this compound. These studies are vital for assessing this compound's potential in applications such as photovoltaics and thermoelectric devices.
This compound is recognized as a promising photovoltaic material due to its high light absorption coefficient (>10⁵ cm⁻¹) and a suitable band gap, typically around 0.95 eV mdpi.comresearchgate.netrsc.org. DFT calculations consistently reveal that the valence band of this compound is predominantly composed of S 3p and 3d states hybridized with Fe 3d states, while the conduction band is mainly due to unoccupied S 3d states ox.ac.uk. The calculated band gap for bulk FeS₂ is often reported around 0.95 eV, which aligns well with experimental observations researchgate.netox.ac.ukosti.gov.
The application of an external electric field can influence the electronic and optical properties of this compound. DFT studies show that applying an electric field can lead to a decrease in the band gap of this compound, with significant band splitting at high electric fields rsc.org. This can also result in variations in the dielectric function, absorption coefficient, reflectivity, refractive index, extinction coefficient, and conductivity rsc.org. For instance, the light reflectivity of this compound in the visible light region decreases with the application of an electric field rsc.org.
Doping can also significantly alter these properties. For example, alloying this compound with a small concentration of ruthenium (Fe₀.₉₈₈₁Ru₀.₀₁₁₉S₂) has been shown to increase the bandgap from 0.90508 eV to 1.21586 eV, while preserving the gap states and the electronic and optical properties of FeS₂ mdpi.comresearchgate.net. This enlarged bandgap is considered desirable for solar cell applications mdpi.com. Similarly, carbon defects in coal-pyrite can reduce the width of the forbidden band, leading to an increase in the visible-light absorption coefficient with increasing doping concentration mdpi.com.
Theoretical modeling also provides insights into the spin states of this compound. Bulk this compound is a low-spin Fe mineral, but undercoordinated Fe on surfaces, edges, and corners can provide intermediate and high-spin Fe, which is necessary for catalysis osti.gov. The crystal field splitting energy (CFSE) for bulk Fe(II) in this compound is approximately 2.2 eV, but this decreases to about 1 eV on terraces due to surface states, highlighting the importance of accurately describing the spin state osti.gov.
Table 2: Key Electronic and Optical Properties of this compound (Theoretical Studies)
| Property | Typical Value/Observation | Effect of Doping/External Field | Source |
| Band Gap (Bulk FeS₂) | ~0.95 eV (direct) | Can be increased by Ru doping (e.g., to 1.21586 eV) mdpi.comresearchgate.net; Decreases with increasing carbon doping concentration mdpi.com; Decreases with external electric field rsc.org | mdpi.commdpi.comresearchgate.netrsc.orgox.ac.ukosti.gov |
| Light Absorption Coefficient | >10⁵ cm⁻¹ | Increased by carbon doping, leading to red shift in absorption mdpi.com; Affected by external electric field rsc.org | mdpi.comrsc.org |
| Reflectivity | Affected by electric field | Decreases in visible light region with external electric field rsc.org | rsc.org |
| Valence Band Composition | Predominantly S 3p, 3d, and Fe 3d hybridized states | Affected by impurities (e.g., As, Se, Te, Co, Ni) researchgate.net | ox.ac.uk |
| Conduction Band Composition | Mainly unoccupied S 3d states | Affected by impurities researchgate.net | ox.ac.uk |
| Spin State (Bulk Fe) | Low-spin | Undercoordinated surface Fe can exhibit intermediate and high-spin states osti.gov | osti.gov |
Future Directions and Research Frontiers for Pyrite
Development of Next-Generation Pyrite-Based Materials
The development of next-generation this compound-based materials focuses on leveraging its unique properties for diverse applications, including energy storage and advanced electronics. This compound's low raw material cost, non-toxicity, and high charge-storage capacity make it a promising candidate for next-generation batteries, particularly as a lithium-ion cathode and sodium-ion anode material. Nanoscopic FeS₂ has demonstrated a capacity of 715 mA h g⁻¹ and an average energy density of 1237 Wh kg⁻¹ over 100 cycles as a lithium-ion cathode, which is twice as high as commonly used LiCoO₂ cathodes rsc.org.
Research is also exploring multi-dimensional this compound architectures (0D–3D) to enhance charge transfer, catalytic activity, and recyclability mdpi.comnih.gov. Zero-dimensional (0D) this compound, such as nanoparticles and quantum dots, exhibits quantum effects and an increased surface-to-volume ratio, enhancing its catalytic and electrochemical properties mdpi.com. Two-dimensional (2D) this compound materials, characterized by ultra-thin layered structures, offer distinct electrical characteristics and high surface-to-volume ratios, leading to significantly enhanced catalytic activity due to anisotropic charge transport and abundant active edge sites mdpi.comresearchgate.net. Studies have shown that 2D this compound-based catalysts can degrade organic pollutants by over 95% in 60 minutes, outperforming lower-dimensional this compound due to their high density of active sites and enhanced electron mobility mdpi.comresearchgate.net. Three-dimensional (3D) this compound materials, such as foam-like structures, improve mass transfer and active site exposure, leading to a 120% increase in reactive oxygen species (ROS) formation compared to 2D this compound mdpi.com. These interconnected frameworks also address aggregation and instability issues often seen in lower-dimensional this compound mdpi.com.
Furthermore, a Monash University study revealed new spin textures in this compound, suggesting its potential in future spintronics devices. This research demonstrates that this compound-type crystals can host unconventional energy- and direction-dependent spin textures on the surface, with both in-plane and out-of-plane spin components, which is a significant departure from conventional topological materials sciencedaily.com.
Table 1: Performance of this compound-Derived Materials in Advanced Applications
| Material Type | Application | Key Performance Metric | Value | Reference |
| Nanoscopic FeS₂ | Lithium-ion cathode | Capacity | 715 mA h g⁻¹ | rsc.org |
| Nanoscopic FeS₂ | Lithium-ion cathode | Average Energy Density | 1237 Wh kg⁻¹ | rsc.org |
| 2D this compound | Organic pollutant degradation | Degradation Efficiency | >95% in 60 min | mdpi.comresearchgate.net |
| 3D Foam-like this compound | ROS formation (vs. 2D) | Increase in ROS formation | 120% | mdpi.com |
Enhancing Photovoltaic Efficiency and Stability
This compound has long been considered a promising material for photovoltaics due to its suitable band gap (1-2 eV), high absorption coefficient, earth abundance, and non-toxicity researchgate.netazom.compvbuzz.com. However, its low power conversion efficiency, typically below 3%, has hindered its widespread adoption researchgate.netpv-magazine.com. The primary challenge lies in the low photovoltage, which has rarely exceeded 0.2 V in devices with appreciable photocurrent researchgate.netescholarship.org.
Recent research has identified that a thin, conductive inversion layer on the surface of n-type this compound can lead to charge carrier tunneling, resulting in significant photovoltage losses escholarship.org. This finding aligns with experimental observations showing a clear dependence of electrical transport properties on the surface-to-bulk ratio of this compound materials escholarship.org. Future research aims to overcome this limitation through surface passivation techniques and annealing in specific atmospheres to reduce the conductivity of this inversion layer escholarship.org. Novel all-solid-state pn-heterojunction solar cells with this compound absorbers are also being developed to bypass the 0.2 eV photovoltage limitation escholarship.org.
Moreover, advancements in synthesis methods, such as direct current sputtering followed by annealing in a sulfur environment, have shown promising simulation results, with experimental efficiencies of 3.58% and 5.29% improving to 7.28% and 9.80% respectively in optimized simulations researchgate.net. The incorporation of this compound nanocrystals in organic bulk heterojunction solar cells has also shown an increase in power conversion efficiency (PCE), with a highest PCE of 6.47% observed at 0.5% this compound concentration, as this compound nanocrystals enhance charge transfer pathways and accelerate charge dissociation azom.com. Cobalt-doped this compound has also been investigated as a counter electrode in dye-sensitized solar cells (DSSCs), leading to an increase in PCE from 7.16% (undoped) to 8.36% (cobalt-doped) azom.com.
A particularly innovative direction involves the use of this compound microcrystals for lunar solar panels. Given that iron and sulfur are present on the lunar surface, developing monograin layer solar cells from lunar this compound could provide a sustainable energy source for future Moon settlements, reducing the need to transport materials from Earth scitechdaily.comresearchinestonia.eu.
Optimizing Catalytic Performance in Environmental Remediation
This compound-derived materials are attracting significant interest in advanced oxidation processes (AOPs) for environmental remediation, particularly for the elimination of emerging contaminants from wastewater mdpi.comnih.govresearchgate.net. Their unique Fe-S structure and ability to undergo redox cycling make them effective catalysts for activating oxidants like hydrogen peroxide (H₂O₂), peracetic acid (PAA), and peroxymonosulfate (B1194676) (PMS) to generate reactive oxygen species (ROS) mdpi.comnih.gov.
Future research in this area focuses on several key aspects:
Enhancing Structural Stability and Scalability: While 3D this compound materials offer advantages in catalysis, they face challenges related to structural instability and complex synthesis processes, hindering their scalability and long-term practical application mdpi.com. Future efforts will focus on improving structural stability and simplifying synthesis methods for cost-effective large-scale production mdpi.com.
Tailoring Pore Size and Surface Chemistry: Optimizing pore size and surface chemistry is crucial for maximizing contaminant removal efficiency mdpi.com.
Integration with Hybrid Materials: Integrating this compound-based catalysts with hybrid materials and employing green synthesis strategies are considered vital for improving practical applications and accelerating the optimization of AOPs mdpi.comnih.gov. For instance, mixed catalysts of this compound with graphene oxide and zinc oxide have been proposed for photo-Fenton processes in wastewater treatment, with this compound and zinc oxide catalysts achieving 88% and 84% degradation for specific drug groups researchgate.net.
Addressing Challenges: Key challenges include catalyst stability, industrial scalability, and iron/sulfur leaching mdpi.comnih.gov. Understanding the mechanisms of this compound-mediated ROS generation is crucial, especially as most this compound-based AOPs are susceptible to water matrices and prone to deactivation zjxu.edu.cn. Future discussions will stimulate the development of more rational this compound-based environmental remediation technologies zjxu.edu.cn.
Table 2: this compound's Role in Environmental Remediation
| Oxidant Activated by this compound | Reactive Oxygen Species (ROS) Generated | Environmental Application | Reference |
| Hydrogen Peroxide (H₂O₂) | Hydroxyl radicals (·OH) | Organic pollutant degradation | mdpi.comnih.gov |
| Peracetic Acid (PAA) | Acetyl radicals (CH₃C(O)O·), ·OH | Selective pollutant degradation | mdpi.com |
| Peroxymonosulfate (PMS) | Sulfate (B86663) radicals (SO₄²⁻), polysulfides | Pollutant degradation | mdpi.com |
Deeper Understanding of Geobiological Interactions
A deeper understanding of this compound's geobiological interactions is crucial for comprehending Earth's biogeochemical evolution and its potential implications for astrobiology. This compound is a common mineral that reacts with oxygen when exposed to water or air, which can lead to acid mine drainage psu.edu. However, little is known about its oxidation in unmined rock deep underground psu.edu.
Recent research has shown that certain single-celled microorganisms, specifically methanogens, can dissolve this compound in oxygen-free conditions without generating acid energy.gov. These microorganisms extract iron and sulfur from this compound to produce biocatalysts necessary for their growth, highlighting a complex and robust microbial contribution to iron and sulfur cycles in anoxic environments, both ancient and contemporary energy.gov. This discovery challenges the long-standing paradigm that this compound is stable and unavailable to microorganisms in the absence of oxygen and oxidative weathering energy.gov.
Future studies will focus on:
Elucidating this compound Formation Mechanisms: Investigating the kinetics of this compound formation induced by sulfate-reducing bacteria activity, and evaluating the competition between phosphate (B84403) and sulfide (B99878) for reaction with ferrous iron frontiersin.org.
Impact of Polysulfides: Measuring and comparing polysulfide levels in pure sulfate-reducing bacteria versus mixed enrichment cultures to understand how elemental sulfur (S⁰) impacts this compound formation frontiersin.org.
Biosignature Exploration: Applying machine learning algorithms to sulfur isotope (δ³⁴S) and trace element (TE) data from this compound grains to classify and predict their origin, with a particular focus on distinguishing biologically influenced sedimentary this compound. This approach holds significant potential for exploring sedimentary rocks on early Earth and searching for biosignatures in samples returned from Mars nih.gov.
Advanced Computational Modeling and Prediction
Advanced computational modeling and prediction are becoming indispensable tools for accelerating the design, understanding, and optimization of this compound-based materials and processes. The integration of machine learning and computational modeling can significantly accelerate the rational design and performance prediction of next-generation this compound catalysts mdpi.com.
Key areas of focus include:
Catalyst Design and Optimization: Computational modeling, including AI-driven catalyst design, can enhance the practical optimization of this compound-based advanced oxidation processes (AOPs) mdpi.com.
Material Properties Prediction: Density Functional Theory (DFT) and other first-principles calculations are used to predict this compound's properties. For instance, machine learning interatomic potentials fitted from first-principles calculations are being used in multimillion-atom molecular dynamic simulations to study shock compression pathways to obtaining this compound silica, revealing orientation-dependent phase transitions aps.org.
Geological and Environmental Applications: Machine learning algorithms, such as random forests (RF) and support vector machines (SVM), are being successfully applied to classify and discriminate various ore deposits based on the trace elemental data of this compound analyzed by techniques like laser ablation–inductively coupled plasma mass spectrometry (LA-ICP-MS) mdpi.comresearchgate.net. This provides a novel approach for ore genetic type classification and mineral resource exploration mdpi.com. Machine learning has also shown promise in identifying the origin of this compound grains and distinguishing biologically influenced sedimentary this compound using coupled sulfur isotope and trace element data, with random forest models achieving high accuracy (0.979 ± 0.005 precision) nih.gov.
Understanding Complex Systems: Computational models are being developed to characterize the effects of multiple this compound precipitation pathways on iron isotope signatures in marine sediments, with implications for understanding oxygen sinks in the Precambrian psu.edu.
Integration of Multi-Disciplinary Approaches in this compound Research
The complexity of this compound's behavior and its diverse applications necessitate the integration of multi-disciplinary approaches. This involves combining insights from various fields such as materials science, chemistry, environmental engineering, geology, microbiology, and computational science.
Examples of integrated approaches include:
Geometallurgy: This interdisciplinary field combines geology, mineralogy, and metallurgy to optimize mineral resource extraction and beneficiation, considering the balance between acid-generating minerals like this compound and acid-neutralizing minerals to manage acid mine drainage elementsmagazine.org.
Environmental Remediation: Research comparing studies targeting geo-environmental processes and environmental engineering systems aims to leverage mutually informative mechanisms across disciplines to advance the understanding of this compound's environmental behavior and develop more rational remediation technologies zjxu.edu.cn.
Geobiological Studies: Characterizing geochemical signatures within this compound through a multidisciplinary approach involving genomics, field sampling, laboratory experiments, and diagenetic modeling helps understand the primary processes (abiotic and biotic) that lead to specific geochemical signatures, which can then be interpreted as biosignatures or environmental indicators for ancient Earth psu.edu.
This compound Oxidation Studies: A multi-scale approach to studying this compound oxidation deep underground combines geophysical logging tools, microscopic examination at atomic scales, and modeling to understand the rate and mechanisms of oxidation, revealing how fracturing and erosion at the surface influence the pace of oxidation psu.edu. This interdisciplinary approach provides a more complete understanding than single-scale or single-disciplinary studies psu.edu.
Ore Deposit Characterization: Multidisciplinary approaches, including optical and scanning electron microscopy, electron and ion microprobes, and geochemical analysis, are used to study gold occurrences within this compound in refractory gold ores, determining gold distribution and understanding complex fluid evolution histories in mineral systems researchgate.netfrontiersin.org.
The continued integration of these diverse perspectives is essential for addressing the multifaceted challenges and unlocking the full potential of this compound in various scientific and technological advancements.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for distinguishing pyrite from other sulfide minerals in geological samples?
- Methodological Answer : Use X-ray diffraction (XRD) to identify this compound’s unique crystal structure (d-spacing peaks at ~1.63 Å and 2.71 Å) . Complement with scanning electron microscopy-energy dispersive spectroscopy (SEM-EDS) to confirm elemental composition (Fe:S ≈ 1:2) and rule out marcasite or arsenothis compound .
Q. How can researchers determine this compound’s trace element composition and its implications for mineralization processes?
- Methodological Answer : Employ electron probe microanalysis (EPMA) or laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) to quantify trace elements (e.g., As, Co, Ni). Compare spatial distribution maps to interpret fluid evolution or redox conditions during this compound growth .
Intermediate Research Questions
Q. What methodologies assess this compound’s role in acid mine drainage (AMD) generation?
- Methodological Answer : Conduct leaching experiments under controlled pH and O₂ conditions to measure sulfate release rates. Pair with geochemical modeling (e.g., PHREEQC) to predict long-term AMD risks .
Q. How can sulfur isotope analysis (δ³⁴S) clarify this compound’s formation mechanisms in sedimentary environments?
- Methodological Answer : Use secondary ion mass spectrometry (SIMS) or multi-collector ICP-MS (MC-ICP-MS) to analyze δ³⁴S values. Compare with coexisting sulfate minerals (e.g., gypsum) to distinguish biogenic vs. abiogenic sulfur sources .
Advanced Research Questions
Q. How do electronic structure simulations (e.g., DFT) resolve contradictions in this compound’s semiconducting properties?
- Methodological Answer : Perform density functional theory (DFT) simulations to model bandgap variations caused by defects (e.g., Fe vacancies). Validate with UV-Vis-NIR spectroscopy and Hall effect measurements to correlate theoretical predictions with experimental data .
Q. What integrated approaches reconcile conflicting data on this compound’s formation temperature in hydrothermal systems?
- Methodological Answer : Combine fluid inclusion microthermometry with sulfur isotope thermometry and trace element zoning . Apply thermodynamic modeling (e.g., Geochemist’s Workbench) to constrain temperature-pressure conditions and resolve discrepancies between methods .
Q. How can multi-proxy isotopic studies (Fe, S, Pb) reconstruct this compound’s role in paleoenvironmental redox transitions?
- Methodological Answer : Use high-resolution SIMS for in-situ δ⁵⁶Fe and δ³⁴S analysis, coupled with Pb-Pb dating of this compound-hosted radiogenic isotopes. Integrate results with sedimentary biomarkers to model redox fluctuations in ancient oceans .
Methodological Considerations for this compound Research
- Data Validation : Cross-validate spectroscopic, isotopic, and microstructural data using principal component analysis (PCA) to address outliers .
- Reproducibility : Document experimental parameters (e.g., beam settings for SEM-EDS, laser ablation protocols) in supplementary materials to ensure reproducibility .
- Ethical Practices : Disclose potential conflicts (e.g., sample provenance, funding sources) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
